molecular formula C19H37NO5 B11928434 [(3R)-3-Hydroxydodecanoyl]-L-carnitine

[(3R)-3-Hydroxydodecanoyl]-L-carnitine

Cat. No.: B11928434
M. Wt: 359.5 g/mol
InChI Key: ULWDPUHFMOBGFJ-IAGOWNOFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3R)-3-Hydroxydodecanoyl]-L-carnitine is a useful research compound. Its molecular formula is C19H37NO5 and its molecular weight is 359.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H37NO5

Molecular Weight

359.5 g/mol

IUPAC Name

(3R)-3-[(3R)-3-hydroxydodecanoyl]oxy-4-(trimethylazaniumyl)butanoate

InChI

InChI=1S/C19H37NO5/c1-5-6-7-8-9-10-11-12-16(21)13-19(24)25-17(14-18(22)23)15-20(2,3)4/h16-17,21H,5-15H2,1-4H3/t16-,17-/m1/s1

InChI Key

ULWDPUHFMOBGFJ-IAGOWNOFSA-N

Isomeric SMILES

CCCCCCCCC[C@H](CC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C)O

Canonical SMILES

CCCCCCCCCC(CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)O

Origin of Product

United States

Foundational & Exploratory

Synthesis of [(3R)-3-Hydroxydodecanoyl]-L-carnitine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for [(3R)-3-Hydroxydodecanoyl]-L-carnitine, an important endogenous metabolite involved in fatty acid metabolism. Due to the limited availability of a specific, published protocol for this exact molecule, this guide outlines a robust and well-established chemical synthesis strategy based on methods reported for analogous long-chain 3-hydroxyacyl-L-carnitines.

Overview of the Synthetic Strategy

The synthesis of this compound is primarily achieved through a two-step chemical process. This methodology involves the initial activation of the carboxylic acid group of (3R)-3-hydroxydodecanoic acid, followed by its esterification with L-carnitine. This approach is a common and effective way to form the ester linkage between the fatty acid and the hydroxyl group of L-carnitine.

Key Synthetic Steps:

  • Activation of (3R)-3-Hydroxydodecanoic Acid: The carboxylic acid is converted into a more reactive species, such as an acid chloride or an activated ester, to facilitate the subsequent reaction with L-carnitine.

  • Esterification with L-carnitine: The activated 3-hydroxydodecanoyl intermediate is reacted with L-carnitine to form the final product.

Experimental Protocols

Materials and Reagents
ReagentSupplierGrade
(3R)-3-Hydroxydodecanoic acidCommercially Available≥98%
L-carnitine hydrochlorideSigma-Aldrich≥98%
Thionyl chloride (SOCl₂)Sigma-AldrichReagent Grade
Anhydrous Dichloromethane (B109758) (DCM)Sigma-AldrichAnhydrous, ≥99.8%
Anhydrous Triethylamine (B128534) (TEA)Sigma-Aldrich≥99.5%
Diethyl etherFisher ScientificAnhydrous
Hydrochloric acid (HCl)VWRACS Grade
Sodium sulfate (B86663) (Na₂SO₄)Sigma-AldrichAnhydrous
Synthesis of (3R)-3-Hydroxydodecanoyl Chloride (Intermediate)
  • To a solution of (3R)-3-hydroxydodecanoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen), add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent and excess thionyl chloride under reduced pressure to yield the crude (3R)-3-hydroxydodecanoyl chloride. This intermediate is typically used in the next step without further purification.

Synthesis of this compound
  • Dissolve L-carnitine hydrochloride (1.0 eq) in a minimal amount of water and then add a molar excess of triethylamine (TEA) to neutralize the hydrochloride and deprotonate the carboxylic acid of L-carnitine.

  • To this solution, add a solution of the crude (3R)-3-hydroxydodecanoyl chloride (1.1 eq) in anhydrous DCM dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, acidify the mixture with 1M HCl to a pH of approximately 3-4.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove any unreacted fatty acid.

  • The aqueous layer containing the product can then be purified by column chromatography.

Purification

Purification of the final product is crucial to remove unreacted starting materials and byproducts. A common method involves:

  • Ion-exchange chromatography: The crude product can be loaded onto a strong cation exchange resin. The column is washed with water to remove unreacted fatty acid and other non-polar impurities. The desired acylcarnitine is then eluted with an ammonia (B1221849) solution.

  • Reverse-phase high-performance liquid chromatography (RP-HPLC): For higher purity, RP-HPLC can be employed using a C18 column with a water/acetonitrile gradient containing a small amount of a modifying agent like formic acid or trifluoroacetic acid.

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis. The yield is an estimated value based on similar reported syntheses.

StepReactantsMolar RatioSolventReaction TimeTemperatureEstimated Yield (%)
Activation (3R)-3-Hydroxydodecanoic acid, Thionyl chloride1 : 1.2Anhydrous DCM2-4 hours0 °C to RT>95% (crude)
Esterification (3R)-3-Hydroxydodecanoyl chloride, L-carnitine HCl, TEA1.1 : 1 : 2.2DCM/Water12-16 hours0 °C to RT50-70%

Visualization of the Synthesis Pathway

The following diagrams illustrate the logical flow of the synthesis process.

G Figure 1: Synthesis Workflow for this compound cluster_0 Step 1: Activation cluster_1 Step 2: Esterification 3R_hydroxy_acid (3R)-3-Hydroxydodecanoic Acid acid_chloride (3R)-3-Hydroxydodecanoyl Chloride 3R_hydroxy_acid->acid_chloride DCM, 0°C to RT thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->acid_chloride final_product This compound acid_chloride->final_product DCM/Water, 0°C to RT L_carnitine L-Carnitine HCl + TEA L_carnitine->final_product

Caption: A flowchart illustrating the two-step synthesis of the target molecule.

G Figure 2: Purification Workflow Crude_Product Crude Reaction Mixture Acidification Acidification (1M HCl) Crude_Product->Acidification Extraction Organic Extraction Acidification->Extraction Ion_Exchange Ion-Exchange Chromatography Extraction->Ion_Exchange Aqueous Layer RP_HPLC RP-HPLC Ion_Exchange->RP_HPLC Optional for higher purity Pure_Product Pure this compound Ion_Exchange->Pure_Product RP_HPLC->Pure_Product

Caption: A diagram outlining the purification process for the final product.

Conclusion

This technical guide provides a detailed, albeit generalized, pathway for the synthesis of this compound. The described two-step chemical synthesis, involving the activation of (3R)-3-hydroxydodecanoic acid and subsequent esterification with L-carnitine, represents a reliable method for obtaining this and similar long-chain acylcarnitines. Researchers and drug development professionals can use this guide as a foundational protocol, with the understanding that optimization of reaction conditions and purification methods may be necessary to achieve desired yields and purity for specific applications.

The Role of 3-Hydroxydodecanoyl-L-carnitine in Fatty Acid Oxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the role of 3-hydroxydodecanoyl-L-carnitine in mitochondrial long-chain fatty acid β-oxidation (FAO). As an intermediate metabolite, 3-hydroxydodecanoyl-L-carnitine is a critical component of this vital energy-producing pathway. Its accumulation in biological fluids is a key biomarker for inborn errors of metabolism, particularly long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and mitochondrial trifunctional protein (TFP) deficiency. This document details the biochemical pathways involving 3-hydroxydodecanoyl-L-carnitine, presents quantitative data on its physiological and pathological concentrations, outlines detailed experimental protocols for its analysis, and provides visual representations of the associated metabolic and experimental workflows. This guide is intended to be a valuable resource for researchers and professionals involved in the study of fatty acid metabolism, biomarker discovery, and the development of therapeutics for related disorders.

Introduction

Fatty acid oxidation is a fundamental metabolic process responsible for generating a significant portion of the body's energy, especially during periods of fasting or prolonged exercise. The breakdown of long-chain fatty acids occurs within the mitochondria and involves a series of enzymatic reactions collectively known as β-oxidation. L-carnitine and its acylated derivatives, known as acylcarnitines, are essential for the transport of these long-chain fatty acids across the inner mitochondrial membrane.

3-hydroxydodecanoyl-L-carnitine is a specific long-chain acylcarnitine that represents an intermediate in the β-oxidation of dodecanoic acid (a 12-carbon fatty acid). It is formed after the initial dehydrogenation and subsequent hydration of dodecanoyl-CoA. The conversion of 3-hydroxydodecanoyl-CoA to 3-ketododecanoyl-CoA is catalyzed by the enzyme long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), a component of the mitochondrial trifunctional protein (TFP).[1]

Genetic defects in the TFP complex, particularly LCHAD deficiency, lead to the accumulation of long-chain 3-hydroxyacyl-CoAs, which are then transesterified to carnitine, resulting in elevated levels of 3-hydroxydodecanoyl-L-carnitine and other long-chain 3-hydroxyacylcarnitines in the blood and urine.[2][3] Consequently, the quantitative analysis of these metabolites is a cornerstone of newborn screening programs and diagnostic testing for FAO disorders.[4][5][6]

Biochemical Pathways

The metabolism of 3-hydroxydodecanoyl-L-carnitine is intricately linked to the carnitine shuttle and the mitochondrial β-oxidation spiral.

The Carnitine Shuttle

Long-chain fatty acids are first activated to their CoA esters in the cytoplasm. However, the inner mitochondrial membrane is impermeable to long-chain acyl-CoAs. The carnitine shuttle facilitates their transport into the mitochondrial matrix.

Carnitine_Shuttle cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix LCFA Long-Chain Fatty Acid LCFA_CoA Long-Chain Acyl-CoA LCFA->LCFA_CoA Acyl-CoA Synthetase CPT1 CPT1 LCFA_CoA->CPT1 Acylcarnitine Long-Chain Acylcarnitine CACT CACT Acylcarnitine->CACT Carnitine_cyto L-Carnitine Carnitine_cyto->CPT1 CPT1->Acylcarnitine CPT2 CPT2 CACT->CPT2 Carnitine_matrix L-Carnitine CACT->Carnitine_matrix LCFA_CoA_matrix Long-Chain Acyl-CoA CPT2->LCFA_CoA_matrix CPT2->Carnitine_matrix Beta_Oxidation β-Oxidation LCFA_CoA_matrix->Beta_Oxidation

Figure 1: The Carnitine Shuttle Pathway.
Mitochondrial β-Oxidation of Dodecanoyl-CoA

Once inside the mitochondrial matrix, dodecanoyl-CoA undergoes sequential rounds of β-oxidation. The formation and subsequent metabolism of 3-hydroxydodecanoyl-CoA occur in the third and fourth steps of the cycle.

Beta_Oxidation cluster_TFP Mitochondrial Trifunctional Protein (TFP) Dodecanoyl_CoA Dodecanoyl-CoA (C12) Enoyl_CoA trans-Δ2-Dodecenoyl-CoA Dodecanoyl_CoA->Enoyl_CoA FAD -> FADH2 Acyl-CoA Dehydrogenase (LCAD) Hydroxyacyl_CoA 3-Hydroxydodecanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA H2O Enoyl-CoA Hydratase (LCEH) Ketoacyl_CoA 3-Ketododecanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA NAD+ -> NADH 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Decanoyl_CoA Decanoyl-CoA (C10) Ketoacyl_CoA->Decanoyl_CoA CoA-SH β-Ketothiolase (LCKT) Acetyl_CoA Acetyl-CoA (C2) Ketoacyl_CoA->Acetyl_CoA Acyl_CoA_DH LCAD Enoyl_CoA_Hyd LCEH Hydroxyacyl_CoA_DH LCHAD Thiolase LCKT

Figure 2: β-Oxidation of Dodecanoyl-CoA.

Quantitative Data

The concentration of 3-hydroxydodecanoyl-L-carnitine and other acylcarnitines is a critical diagnostic marker. The following table summarizes representative concentrations in healthy individuals and in patients with LCHAD deficiency, primarily based on newborn screening data. It is important to note that these values can vary between laboratories and analytical methods.

AnalyteHealthy Newborn (nmol/mL)LCHAD/TFP Deficiency Newborn (nmol/mL)
3-Hydroxytetradecanoylcarnitine (C14-OH)< 0.040.14
3-Hydroxypalmitoylcarnitine (C16-OH)< 0.100.50
3-Hydroxyoleoylcarnitine (C18:1-OH)< 0.030.39
3-Hydroxydodecenoylcarnitine (C18:2-OH)< 0.040.23
Data is illustrative and based on a case report of an at-risk newborn diagnosed via umbilical cord blood analysis.[7] Normal ranges for adults are generally lower than in newborns.

Experimental Protocols

Acylcarnitine Profiling by Tandem Mass Spectrometry (MS/MS)

This protocol provides a general workflow for the quantitative analysis of acylcarnitines, including 3-hydroxydodecanoyl-L-carnitine, from plasma or dried blood spots.

Objective: To extract and quantify acylcarnitines using flow-injection electrospray ionization tandem mass spectrometry.

Materials:

  • Blood sample (plasma or dried blood spot)

  • Methanol (B129727) with internal standards (deuterated acylcarnitines)

  • Centrifuge

  • Tandem mass spectrometer with an electrospray ionization source

Procedure:

  • Sample Preparation (Dried Blood Spot): a. Punch a 3 mm disk from the dried blood spot into a 96-well plate. b. Add 100 µL of methanol containing a mixture of stable isotope-labeled internal standards. c. Agitate for 30 minutes to extract the acylcarnitines. d. Transfer the supernatant to a new 96-well plate. e. Evaporate the solvent under a stream of nitrogen. f. Reconstitute the residue in an appropriate solvent for injection.

  • Sample Preparation (Plasma): a. To 10 µL of plasma, add 100 µL of methanol containing internal standards. b. Vortex to precipitate proteins. c. Centrifuge at high speed for 5 minutes. d. Transfer the supernatant to a new tube or plate for analysis.

  • Mass Spectrometry Analysis: a. The mass spectrometer is operated in positive ion mode. b. A precursor ion scan of m/z 85 is commonly used to detect all acylcarnitines, as they produce a common fragment ion at this mass-to-charge ratio. c. Individual acylcarnitines are identified by their unique parent mass. d. Quantification is achieved by comparing the ion intensity of the endogenous analyte to its corresponding stable isotope-labeled internal standard.

Acylcarnitine_Analysis_Workflow Start Start: Blood Sample (Plasma or DBS) Extraction Extraction with Methanol & Internal Standards Start->Extraction Centrifugation Protein Precipitation & Centrifugation (for Plasma) Extraction->Centrifugation Evaporation Solvent Evaporation (for DBS) Extraction->Evaporation MS_Analysis Tandem Mass Spectrometry (MS/MS) Analysis Centrifugation->MS_Analysis Reconstitution Reconstitution (for DBS) Evaporation->Reconstitution Reconstitution->MS_Analysis Data_Processing Data Processing & Quantification MS_Analysis->Data_Processing End End: Acylcarnitine Profile Data_Processing->End

Figure 3: Experimental Workflow for Acylcarnitine Analysis.
In Vitro Fatty Acid Oxidation Assay

This assay measures the rate of β-oxidation in cultured cells (e.g., fibroblasts) or isolated mitochondria.

Objective: To determine the capacity of a biological system to oxidize long-chain fatty acids.

Materials:

  • Cultured cells (e.g., skin fibroblasts) or isolated mitochondria

  • Radiolabeled fatty acid (e.g., [9,10-³H]dodecanoic acid)

  • Scintillation fluid and counter

Procedure:

  • Cell Culture and Incubation: a. Culture fibroblasts from the subject and a healthy control in appropriate media. b. On the day of the assay, incubate the cells in a medium containing the radiolabeled fatty acid substrate.

  • Measurement of Radiolabeled Water: a. During β-oxidation, the tritium (B154650) atoms from the radiolabeled fatty acid are released and incorporated into water. b. After the incubation period, the reaction is stopped, and the aqueous phase is separated from the lipid phase. c. The radioactivity in the aqueous phase is measured using a scintillation counter.

  • Data Analysis: a. The rate of fatty acid oxidation is calculated based on the amount of radiolabeled water produced over time. b. The results from the subject's cells are compared to those of the control cells to determine if there is a defect in FAO.

Conclusion

3-hydroxydodecanoyl-L-carnitine is a pivotal intermediate in the mitochondrial β-oxidation of long-chain fatty acids. While its role in normal energy metabolism is transient, its accumulation serves as a sensitive and specific biomarker for severe inherited metabolic disorders, namely LCHAD and TFP deficiencies. The analytical methods detailed in this guide, particularly tandem mass spectrometry, are essential for the timely diagnosis of these conditions, allowing for early intervention and management. Further research into the precise pathological roles of accumulating 3-hydroxyacylcarnitines may open new avenues for therapeutic development. This technical guide provides a foundational resource for professionals in the field, integrating biochemical knowledge with practical experimental guidance.

References

[(3R)-3-Hydroxydodecanoyl]-L-carnitine as a Biomarker for Metabolic Disorders: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[(3R)-3-Hydroxydodecanoyl]-L-carnitine, also known as C12-OH carnitine, is an endogenous acylcarnitine that serves as a critical biomarker for certain inborn errors of metabolism. Specifically, its accumulation in biological fluids is a key indicator of defects in the mitochondrial beta-oxidation of long-chain fatty acids. This technical guide provides a comprehensive overview of the role of this compound in metabolic disorders, detailed experimental protocols for its detection, and insights into the cellular signaling pathways affected by its accumulation.

Association with Metabolic Disorders

Elevated levels of this compound and other long-chain hydroxyacylcarnitines are primarily associated with two autosomal recessive genetic disorders:

  • Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency: This is a disorder characterized by an isolated deficiency of the long-chain 3-hydroxyacyl-CoA dehydrogenase enzyme. This enzyme catalyzes the third step of mitochondrial beta-oxidation for long-chain fatty acids.

  • Mitochondrial Trifunctional Protein (TFP) deficiency: TFP is a multi-enzyme complex that catalyzes the last three steps of long-chain fatty acid beta-oxidation.[1] TFP deficiency can present with a range of severity, from a severe neonatal-onset form to a milder late-onset myopathic form.[2]

In both LCHAD and TFP deficiencies, the impaired oxidation of long-chain fatty acids leads to the accumulation of toxic metabolic intermediates, including long-chain hydroxyacylcarnitines, in tissues and circulation.[3] This accumulation can lead to severe clinical manifestations, including hypoketotic hypoglycemia, cardiomyopathy, liver dysfunction, and rhabdomyolysis.[3][4]

Data Presentation: Quantitative Analysis of Acylcarnitines

The quantitative analysis of acylcarnitines in biological samples, typically plasma or dried blood spots, is the primary method for the diagnosis and monitoring of LCHAD and TFP deficiencies. Tandem mass spectrometry (MS/MS) is the gold standard for this analysis.[5][6][7] While specific quantitative data for this compound is not extensively reported in large cohort studies, the following table illustrates the typical elevations of long-chain hydroxyacylcarnitines observed in patients with LCHAD/TFP deficiency compared to normal reference ranges.

Acylcarnitine SpeciesNormal Range (nmol/mL)LCHAD/TFP Deficiency (nmol/mL)Reference
C14-OH (3-hydroxytetradecanoylcarnitine)< 0.040.14[3]
C16-OH (3-hydroxypalmitoylcarnitine)< 0.100.50[3]
C18:1-OH (3-hydroxyoleoylcarnitine)< 0.030.39[3]
C18:2-OH (3-hydroxylinoleoylcarnitine)< 0.040.23[3]

Note: The provided values for LCHAD/TFP deficiency are from a single case report and serve as an example of the magnitude of elevation. Actual concentrations can vary between patients.

The following table provides general reference ranges for free and total carnitine in the plasma of healthy adults.

AnalyteAge GroupReference Range (µmol/L)Reference
Free CarnitineAdults38 - 44[8]
Total CarnitineAdults49 - 50[8]

Experimental Protocols

Protocol 1: Acylcarnitine Analysis from Dried Blood Spots (DBS) by LC-MS/MS

This protocol outlines a common method for the extraction and analysis of acylcarnitines from dried blood spots using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Dried blood spot collection cards

  • 3.2 mm hole punch

  • 96-well microplate

  • Methanol (B129727) containing isotopic internal standards (e.g., d3-C8, d3-C16 carnitines)

  • Butanolic HCl (3N)

  • Nitrogen evaporator

  • LC-MS/MS system (e.g., Agilent Triple Quadrupole LC/MS)

Procedure:

  • Sample Preparation:

    • Punch a 3.2 mm disc from the dried blood spot into a well of a 96-well microplate.[9]

    • Add 100 µL of methanol containing the internal standards to each well.[9]

    • Incubate the plate at 30°C for 30 minutes with gentle shaking to extract the acylcarnitines.[9]

    • Transfer the supernatant to a new 96-well plate.

  • Derivatization:

    • Dry the extracted samples under a stream of nitrogen at 60°C.[10]

    • Add 80 µL of 3N butanolic HCl to each well.[10]

    • Incubate at 60°C for 30 minutes to convert the acylcarnitines to their butyl esters.[10]

    • Dry the samples again under nitrogen at 40-60°C.[9][10]

  • Reconstitution and Analysis:

    • Reconstitute the dried residue in 100-150 µL of the initial mobile phase (e.g., 80:20 methanol:water).[9][10]

    • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Utilize a suitable C18 column for chromatographic separation.

    • Employ electrospray ionization (ESI) in positive ion mode.

    • Monitor for the precursor ion of m/z 85, which is a characteristic fragment of carnitine and its esters.[9]

    • Quantify each acylcarnitine by comparing the signal intensity of the analyte to its corresponding internal standard.[10]

Protocol 2: Direct Analysis of Acylcarnitines from Serum/Whole Blood by Paper Spray Mass Spectrometry

This protocol describes a rapid method for the direct and quantitative analysis of acylcarnitines from serum or whole blood using paper spray mass spectrometry, which requires minimal sample preparation.

Materials:

  • Paper for spray (e.g., chromatography paper)

  • Micropipette (0.5 µL)

  • Spray solvent:

    • For serum: 80:20:0.1 methanol:water:formic acid

    • For whole blood: 90:10 acetonitrile:water

  • High-voltage power supply

  • Mass spectrometer

Procedure:

  • Sample Application:

    • Spot 0.5 µL of serum or whole blood onto the paper substrate.

    • Allow the spot to dry completely at ambient temperature.

  • Paper Spray Ionization:

    • Position the paper tip in front of the mass spectrometer inlet.

    • Apply the spray solvent to the paper.

    • Apply a high voltage (e.g., 3.5-4.5 kV) to the paper to generate an electrospray.

  • Mass Spectrometry Analysis:

    • Acquire data in full scan or multiple reaction monitoring (MRM) mode to detect and quantify the acylcarnitines.

    • Quantitation is achieved by comparing the signal of the analyte to a deuterated internal standard added to the sample prior to spotting.

Mandatory Visualizations

Signaling Pathways

The accumulation of long-chain acylcarnitines, such as this compound, can induce cellular stress and activate pro-inflammatory signaling pathways.

Signaling Pathways Activated by Long-Chain Acylcarnitine Accumulation cluster_0 Cellular Environment cluster_1 Cellular Response cluster_2 MAPK Pathway Long-Chain Acylcarnitine Accumulation Long-Chain Acylcarnitine Accumulation Increased Intracellular Ca2+ Increased Intracellular Ca2+ Long-Chain Acylcarnitine Accumulation->Increased Intracellular Ca2+ MAPK Activation MAPK Activation Long-Chain Acylcarnitine Accumulation->MAPK Activation Insulin Signaling Inhibition Insulin Signaling Inhibition Long-Chain Acylcarnitine Accumulation->Insulin Signaling Inhibition Pro-inflammatory Cytokine Production Pro-inflammatory Cytokine Production Increased Intracellular Ca2+->Pro-inflammatory Cytokine Production MAPK Activation->Pro-inflammatory Cytokine Production JNK JNK MAPK Activation->JNK ERK ERK MAPK Activation->ERK p38 p38 MAPK Activation->p38

Caption: Signaling pathways activated by long-chain acylcarnitine accumulation.

Experimental Workflow

The following diagram illustrates the typical workflow for the analysis of this compound as a biomarker.

Experimental Workflow for Acylcarnitine Biomarker Analysis Sample Collection Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation Dried Blood Spot/Plasma LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Extraction & Derivatization Data Processing Data Processing LC-MS/MS Analysis->Data Processing Mass Spectra Acquisition Biomarker Quantification Biomarker Quantification Data Processing->Biomarker Quantification Peak Integration & Normalization Clinical Interpretation Clinical Interpretation Biomarker Quantification->Clinical Interpretation Comparison to Reference Ranges

References

An In-depth Technical Guide to 3-Hydroxydodecanoyl-L-carnitine: Discovery, Characterization, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxydodecanoyl-L-carnitine is a medium-chain acylcarnitine that plays a crucial role in fatty acid metabolism. As an intermediate in the beta-oxidation of dodecanoic acid, its presence and concentration in biological matrices can serve as a biomarker for various metabolic states and inborn errors of metabolism. This technical guide provides a comprehensive overview of the discovery, characterization, and biological significance of 3-hydroxydodecanoyl-L-carnitine. It includes detailed experimental protocols for its quantification, a summary of its known biological concentrations, and a discussion of its role in cellular bioenergetics.

Introduction

Acylcarnitines, a class of compounds first discovered several decades ago, are essential for the transport of fatty acids into the mitochondrial matrix for subsequent beta-oxidation and energy production.[1] 3-Hydroxydodecanoyl-L-carnitine is a specific medium-chain acylcarnitine, an ester of L-carnitine and 3-hydroxydodecanoic acid.[1] Its formation is a key step in the metabolic pathway of dodecanoic acid, a 12-carbon saturated fatty acid. The study of 3-hydroxydodecanoyl-L-carnitine and other acylcarnitines is vital for understanding normal cellular metabolism, as well as the pathophysiology of various metabolic disorders.

Discovery and Biosynthesis

While the exact first identification of 3-hydroxydodecanoyl-L-carnitine is not prominently documented in a single seminal paper, its discovery is intrinsically linked to the broader characterization of the acylcarnitine family and the elucidation of the mitochondrial beta-oxidation pathway. The general role of acylcarnitines in transporting acyl-groups into the mitochondria has been known for over 70 years.[1]

3-Hydroxydodecanoyl-L-carnitine is synthesized through two primary routes:

  • Esterification with L-carnitine: 3-hydroxydodecanoyl-CoA, an intermediate in the beta-oxidation of dodecanoic acid, is esterified with L-carnitine. This reaction is catalyzed by carnitine acyltransferases located in the mitochondrial membranes.[1]

  • Peroxisomal metabolism: Longer-chain acylcarnitines can be metabolized within peroxisomes, leading to the formation of medium-chain acylcarnitines like 3-hydroxydodecanoyl-L-carnitine.[1]

The biosynthesis of its parent molecule, L-carnitine, is a multi-step process that begins with the methylation of lysine (B10760008) residues in proteins.[2]

Physicochemical Properties

A summary of the key physicochemical properties of 3-hydroxydodecanoyl-L-carnitine is presented in the table below.

PropertyValue
Chemical Formula C₁₉H₃₇NO₅
Molecular Weight 359.5 g/mol
Classification Medium-chain acylcarnitine
Solubility Soluble in water and polar organic solvents

Quantitative Data

The concentration of 3-hydroxydodecanoyl-L-carnitine in biological samples is a critical parameter for assessing metabolic status. While extensive quantitative data for this specific acylcarnitine is not widely available in a consolidated form, metabolomic studies have begun to shed light on its relative abundance in various conditions.

Biological MatrixConditionObservationReference
Human PlasmaMetabolic SyndromeDecreased levels of hydroxydecanoyl carnitine
Human MuscleEndurance ExerciseAltered acylcarnitine profiles observed[3]
Human LiverL-carnitine supplementationMay influence liver enzyme levels[4]

Note: Specific concentration values for 3-hydroxydodecanoyl-L-carnitine are often reported as part of larger acylcarnitine panels and can vary significantly based on the analytical method, cohort, and physiological state.

Experimental Protocols

Accurate quantification of 3-hydroxydodecanoyl-L-carnitine is essential for research and diagnostic purposes. The following sections detail generalized protocols for its analysis and synthesis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of acylcarnitines.

Sample Preparation (Human Plasma):

  • To 100 µL of plasma, add an internal standard solution containing a stable isotope-labeled analogue of the analyte (e.g., d3-3-hydroxydodecanoyl-L-carnitine).

  • Precipitate proteins by adding 300 µL of cold acetonitrile.

  • Vortex the mixture and centrifuge to pellet the proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol (B129727) in water) for LC-MS/MS analysis.

LC-MS/MS Parameters:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid to improve ionization.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • MS/MS Transition: Monitor the transition from the precursor ion (the m/z of 3-hydroxydodecanoyl-L-carnitine) to a specific product ion (e.g., m/z 85, a characteristic fragment of carnitine).

Synthesis of 3-Hydroxydodecanoyl-L-carnitine Standard

The synthesis of an analytical standard is crucial for accurate quantification.

  • Activation of 3-Hydroxydodecanoic Acid: Convert 3-hydroxydodecanoic acid to its corresponding acyl chloride by reacting it with a chlorinating agent such as thionyl chloride.

  • Esterification: React the 3-hydroxydodecanoyl chloride with L-carnitine hydrochloride in a suitable solvent.

  • Purification: Purify the resulting 3-hydroxydodecanoyl-L-carnitine by techniques such as column chromatography to remove unreacted starting materials and byproducts.

Biological Significance and Signaling Pathways

The primary role of 3-hydroxydodecanoyl-L-carnitine is its involvement in the transport of 3-hydroxydodecanoic acid across the inner mitochondrial membrane for beta-oxidation. This process is fundamental for energy production from fatty acids, particularly in tissues with high energy demands such as skeletal and cardiac muscle.[3]

Fatty_Acid_Transport cluster_mitochondrion Mitochondrial Matrix Fatty_Acid Dodecanoic Acid Acyl_CoA Dodecanoyl-CoA Fatty_Acid->Acyl_CoA Acyl-CoA Synthetase 3_OH_Acyl_CoA 3-Hydroxydodecanoyl-CoA Acyl_CoA->3_OH_Acyl_CoA Acyl-CoA Dehydrogenase Enoyl-CoA Hydratase 3_OH_Acylcarnitine 3-Hydroxydodecanoyl-L-carnitine 3_OH_Acyl_CoA->3_OH_Acylcarnitine CPT1 Beta_Oxidation Beta-Oxidation 3_OH_Acylcarnitine->Beta_Oxidation CPT2 / CACT

Inborn errors of metabolism affecting the enzymes of beta-oxidation can lead to the accumulation of specific acylcarnitines, including 3-hydroxydodecanoyl-L-carnitine. Therefore, its quantification in blood and urine is a valuable tool in newborn screening and the diagnosis of these disorders.[5]

Recent research has also begun to explore the potential signaling roles of acylcarnitines beyond their metabolic functions. For example, long-chain acylcarnitines have been shown to activate cell stress pathways.[6] However, direct evidence for a specific signaling role of 3-hydroxydodecanoyl-L-carnitine is currently limited and represents an active area of research.

Experimental_Workflow Sample Biological Sample (Plasma, Tissue) Extraction Acylcarnitine Extraction Sample->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Analysis and Quantification LCMS->Data Interpretation Biological Interpretation Data->Interpretation

Future Directions

The study of 3-hydroxydodecanoyl-L-carnitine continues to be an important area of metabolic research. Future investigations are needed to:

  • Establish definitive reference ranges for its concentration in various human tissues and fluids in both healthy and diseased states.

  • Elucidate the specific kinetic parameters of carnitine acyltransferases for 3-hydroxydodecanoyl-CoA.

  • Explore its potential role in cellular signaling pathways and its contribution to the pathophysiology of diseases beyond inborn errors of metabolism.

  • Develop more efficient and scalable methods for its chemical synthesis to support further research.

Conclusion

3-Hydroxydodecanoyl-L-carnitine is a key metabolite in fatty acid oxidation. Its accurate characterization and quantification are crucial for advancing our understanding of cellular metabolism and for the diagnosis and monitoring of metabolic diseases. This technical guide has provided a comprehensive overview of the current knowledge and methodologies related to this important molecule, offering a valuable resource for researchers and clinicians in the field.

References

Unveiling the Endogenous Landscape of [(3R)-3-Hydroxydodecanoyl]-L-carnitine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

[(3R)-3-Hydroxydodecanoyl]-L-carnitine is a medium-chain acylcarnitine that plays a crucial role in fatty acid metabolism. As an intermediate in the beta-oxidation of dodecanoic acid, its levels in human plasma can serve as a potential biomarker for metabolic health and disease. This technical guide provides an in-depth overview of the current knowledge regarding the endogenous levels of this compound, detailed experimental protocols for its quantification, and a visualization of its metabolic context. This document is intended for researchers, scientists, and drug development professionals engaged in metabolic studies and biomarker discovery.

Quantitative Data on Endogenous Plasma Levels

The precise quantification of endogenous this compound in the plasma of healthy humans is not extensively documented in publicly available literature. The Human Metabolome Database (HMDB) notes that while 3-hydroxydodecanoyl carnitine has been detected in human plasma, it has not been formally quantified. This suggests that its circulating levels are likely very low in healthy individuals.

For context, a summary of reported concentration ranges for other relevant acylcarnitines in healthy human plasma is provided in the table below. These values are typically in the nanomolar to low micromolar range and are determined using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

AnalyteConcentration Range (nmol/mL)Notes
Acetylcarnitine (C2)2.00 - 17.83For individuals > 8 years old.
3-OH-iso-/butyrylcarnitine (C4-OH)< 0.18For individuals > 8 years old.
3-hydroxy-isovaleryl carnitine (C5-OH)0.01 - 0.07General reference range.

Table 1: Reference concentrations of selected acylcarnitines in human plasma.

Metabolic Significance and Signaling Pathways

This compound is an intermediate in the mitochondrial beta-oxidation of dodecanoyl-CoA, a 12-carbon fatty acyl-CoA. This metabolic pathway is a primary source of energy for many tissues, particularly during fasting or prolonged exercise. The formation of 3-hydroxyacylcarnitines can occur in both mitochondria and peroxisomes.

The following diagram illustrates the key steps in the mitochondrial beta-oxidation of dodecanoyl-CoA leading to the formation of this compound.

Mitochondrial Beta-Oxidation of Dodecanoyl-CoA cluster_matrix Mitochondrial Matrix Dodecanoyl_CoA Dodecanoyl-CoA trans_2_Dodecenoyl_CoA trans-Δ²-Dodecenoyl-CoA Dodecanoyl_CoA->trans_2_Dodecenoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH₂) R_3_Hydroxydodecanoyl_CoA (3R)-3-Hydroxydodecanoyl-CoA trans_2_Dodecenoyl_CoA->R_3_Hydroxydodecanoyl_CoA Enoyl-CoA Hydratase (+H₂O) _3_Ketododecanoyl_CoA 3-Ketododecanoyl-CoA R_3_Hydroxydodecanoyl_CoA->_3_Ketododecanoyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH) R_3_Hydroxydodecanoyl_L_carnitine This compound R_3_Hydroxydodecanoyl_CoA->R_3_Hydroxydodecanoyl_L_carnitine Carnitine Acyltransferase Decanoyl_CoA Decanoyl-CoA _3_Ketododecanoyl_CoA->Decanoyl_CoA β-Ketoacyl-CoA Thiolase (+CoA-SH) Acetyl_CoA Acetyl-CoA _3_Ketododecanoyl_CoA->Acetyl_CoA LC-MS/MS Workflow for Acylcarnitine Analysis Plasma_Sample Human Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile + Internal Standards) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Evaporation Evaporation to Dryness Supernatant_Collection->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Liquid Chromatography (LC) Separation Reconstitution->LC_Separation MS_MS_Detection Tandem Mass Spectrometry (MS/MS) Detection (MRM) LC_Separation->MS_MS_Detection Data_Analysis Data Analysis and Quantification MS_MS_Detection->Data_Analysis

Inborn Errors of Metabolism Associated with 3-Hydroxydodecanoyl-L-carnitine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the inborn errors of metabolism characterized by the accumulation of 3-hydroxydodecanoyl-L-carnitine. The primary disorders discussed are Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency and Mitochondrial Trifunctional Protein (TFP) deficiency. This document details the pathophysiology, diagnostic methodologies, and relevant experimental protocols for these conditions.

Introduction to 3-Hydroxydodecanoyl-L-carnitine and Associated Metabolic Disorders

3-Hydroxydodecanoyl-L-carnitine (C12-OH) is a specific acylcarnitine that serves as a biomarker for certain inborn errors of mitochondrial fatty acid β-oxidation. Acylcarnitines are esters of carnitine and fatty acids, essential for the transport of long-chain fatty acids into the mitochondria for energy production. In healthy individuals, the levels of C12-OH and other long-chain hydroxyacylcarnitines are typically very low. However, genetic defects in the enzymes responsible for the β-oxidation of long-chain fatty acids can lead to the accumulation of these metabolites in blood and tissues.

The primary inborn errors of metabolism associated with elevated 3-hydroxydodecanoyl-L-carnitine are Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency and Mitochondrial Trifunctional Protein (TFP) deficiency. These are autosomal recessive disorders that impair the body's ability to convert long-chain fats into energy, particularly during periods of fasting or illness.[1]

Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency: This disorder is caused by mutations in the HADHA gene, which encodes the alpha subunit of the mitochondrial trifunctional protein. This subunit contains the long-chain 3-hydroxyacyl-CoA dehydrogenase enzymatic activity.[2] LCHAD deficiency leads to the isolated impairment of this specific step in the β-oxidation spiral.

Mitochondrial Trifunctional Protein (TFP) Deficiency: TFP is a hetero-octameric protein complex located on the inner mitochondrial membrane, composed of four alpha and four beta subunits, encoded by the HADHA and HADHB genes, respectively.[2][3] This complex catalyzes the final three steps of long-chain fatty acid β-oxidation: 2-enoyl-CoA hydratase, long-chain 3-hydroxyacyl-CoA dehydrogenase, and long-chain 3-ketoacyl-CoA thiolase activities.[3] TFP deficiency results in the impairment of all three of these enzymatic functions.

Clinical presentation for both disorders can range from severe neonatal onset with cardiomyopathy, hypoglycemia, and liver dysfunction to a milder phenotype with later onset of myopathy, neuropathy, and retinopathy.[1]

Signaling Pathways

The accumulation of 3-hydroxydodecanoyl-L-carnitine in LCHAD and TFP deficiencies is a direct consequence of a blockage in the mitochondrial fatty acid β-oxidation pathway. This metabolic process is crucial for energy homeostasis, especially in tissues with high energy demands like the heart, skeletal muscle, and liver.

fatty_acid_oxidation cluster_key Key LCFA Long-Chain Fatty Acid (LCFA) LCFA_CoA Long-Chain Fatty Acyl-CoA LCFA->LCFA_CoA ACSL Acyl_Carnitine Long-Chain Acylcarnitine LCFA_CoA->Acyl_Carnitine CPT1 LCFA_CoA_mito Long-Chain Fatty Acyl-CoA Acyl_Carnitine->LCFA_CoA_mito CACT/CPT2 Enoyl_CoA trans-2-Enoyl-CoA LCFA_CoA_mito->Enoyl_CoA VLCAD/LCAD 3_Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->3_Hydroxyacyl_CoA LCEH (TFP) 3_Ketoacyl_CoA 3-Ketoacyl-CoA 3_Hydroxyacyl_CoA->3_Ketoacyl_CoA LCHAD (TFP) Shortened_Acyl_CoA Shortened Acyl-CoA (n-2) 3_Ketoacyl_CoA->Shortened_Acyl_CoA LCKT (TFP) Acetyl_CoA Acetyl-CoA 3_Ketoacyl_CoA->Acetyl_CoA Shortened_Acyl_CoA->LCFA_CoA_mito Next cycle TCA TCA Cycle Acetyl_CoA->TCA LCHAD_Block LCHAD_Label Site of LCHAD/TFP deficiency block

Caption: Mitochondrial Fatty Acid β-Oxidation Pathway.

Quantitative Data Summary

The hallmark of LCHAD and TFP deficiencies is the accumulation of long-chain 3-hydroxyacylcarnitines in bodily fluids. While a full profile of these metabolites is typically elevated, this table focuses on the available quantitative data for 3-hydroxydodecanoyl-L-carnitine (C12-OH).

AnalyteConditionSpecimenConcentration (nmol/mL)Reference Range (nmol/mL)
3-Hydroxydodecanoyl-L-carnitine (C12-OH) LCHAD/TFP DeficiencyUmbilical Cord BloodNot explicitly quantified, but elevated along with other long-chain hydroxyacylcarnitines.< 0.04
Healthy ControlUmbilical Cord Blood-< 0.04
LCHAD/TFP DeficiencyPlasmaTypically elevated as part of a broader increase in long-chain 3-hydroxyacylcarnitines.-
Healthy ControlPlasma--

Note: Specific quantitative data for C12-OH in LCHAD/TFP deficiency is often reported as part of a panel of elevated long-chain hydroxyacylcarnitines, and individual concentrations are not always detailed in the literature.

Experimental Protocols

Accurate diagnosis and research into LCHAD and TFP deficiencies rely on a combination of biochemical and molecular genetic techniques. The following sections provide detailed methodologies for key experiments.

Acylcarnitine Analysis by Tandem Mass Spectrometry (MS/MS)

This method is the primary screening and diagnostic tool for identifying abnormal acylcarnitine profiles.

Objective: To quantify the levels of 3-hydroxydodecanoyl-L-carnitine and other acylcarnitines in plasma or dried blood spots.

Methodology:

  • Sample Preparation:

    • Plasma: A small volume of plasma (e.g., 10 µL) is mixed with an internal standard solution containing isotopically labeled acylcarnitines. Proteins are precipitated with an organic solvent like acetonitrile, and the supernatant is collected after centrifugation.

    • Dried Blood Spots (DBS): A 3 mm punch from the DBS is placed in a microtiter plate well. An extraction solution containing the internal standards in methanol (B129727) is added to each well. The plate is then agitated to facilitate extraction of the acylcarnitines.

  • Derivatization: The extracted acylcarnitines are often derivatized to their butyl esters by adding butanolic-HCl and incubating at an elevated temperature (e.g., 65°C). This step improves the ionization efficiency and chromatographic separation of the analytes. The derivatized sample is then dried under a stream of nitrogen.

  • MS/MS Analysis:

    • The dried, derivatized sample is reconstituted in a mobile phase solvent.

    • The sample is introduced into the mass spectrometer, typically via flow injection or liquid chromatography.

    • The mass spectrometer is operated in the positive electrospray ionization (ESI) mode.

    • A precursor ion scan of m/z 85 is commonly used to detect all acylcarnitines, as they produce a characteristic fragment ion at this mass-to-charge ratio upon collision-induced dissociation.

    • Quantification is achieved by comparing the signal intensity of each endogenous acylcarnitine to its corresponding isotopically labeled internal standard.

acylcarnitine_workflow Sample Plasma or Dried Blood Spot Extraction Extraction with Internal Standards Sample->Extraction Derivatization Butylation Extraction->Derivatization Analysis LC-MS/MS Analysis Derivatization->Analysis Data Data Processing and Quantification Analysis->Data

Caption: Acylcarnitine Analysis Workflow.

LCHAD and TFP Enzyme Assays in Cultured Fibroblasts

Enzyme activity assays in cultured skin fibroblasts are crucial for confirming the diagnosis and differentiating between LCHAD and TFP deficiencies.

Objective: To measure the enzymatic activities of LCHAD and the other components of the TFP complex.

Methodology:

  • Fibroblast Culture: Skin fibroblasts obtained from a patient biopsy are cultured in appropriate media until confluent.

  • Cell Homogenization: The cultured fibroblasts are harvested, washed, and then homogenized in a suitable buffer to release the mitochondrial enzymes.

  • LCHAD Activity Assay:

    • The assay measures the reduction of NAD+ to NADH, which can be monitored spectrophotometrically at 340 nm.

    • The reaction mixture contains buffer, NAD+, and a long-chain 3-hydroxyacyl-CoA substrate (e.g., 3-hydroxypalmitoyl-CoA).

    • The reaction is initiated by adding the fibroblast homogenate.

    • The rate of increase in absorbance at 340 nm is proportional to the LCHAD enzyme activity.

  • TFP Complex Activity Assay:

    • The overall TFP activity can be assessed by measuring the production of acetyl-CoA from a long-chain enoyl-CoA substrate.

    • The reaction buffer includes Tris, KCl, MgCl2, CoA, NAD+, and the substrate (e.g., trans-2-enoyl-palmitoyl-CoA).

    • The reaction is started by the addition of the cell homogenate and incubated at 37°C.

    • The production of acetyl-CoA is then measured using a coupled enzymatic reaction that leads to a detectable change, such as the reduction of a chromogenic substrate.

  • Differentiation of LCHAD and TFP Deficiency:

    • In LCHAD deficiency, only the long-chain 3-hydroxyacyl-CoA dehydrogenase activity will be deficient, while the other two TFP enzyme activities (enoyl-CoA hydratase and 3-ketoacyl-CoA thiolase) will be normal or near-normal.

    • In TFP deficiency, all three enzyme activities of the complex will be reduced.

enzyme_assay_workflow Biopsy Skin Biopsy Culture Fibroblast Culture Biopsy->Culture Homogenization Cell Homogenization Culture->Homogenization Assay Enzyme Activity Assays (LCHAD, TFP) Homogenization->Assay Results Spectrophotometric Measurement and Interpretation Assay->Results

Caption: Enzyme Assay Workflow in Fibroblasts.

Molecular Genetic Testing

Molecular analysis of the HADHA and HADHB genes is the definitive method for confirming the diagnosis at the genetic level.

Objective: To identify pathogenic variants in the HADHA and HADHB genes.

Methodology:

  • DNA Extraction: Genomic DNA is extracted from a patient's blood sample or cultured fibroblasts.

  • Polymerase Chain Reaction (PCR): The exons and flanking intronic regions of the HADHA and HADHB genes are amplified using specific primers.

  • DNA Sequencing: The amplified PCR products are sequenced using Sanger sequencing or next-generation sequencing (NGS) technologies.

  • Sequence Analysis: The patient's DNA sequence is compared to the reference gene sequence to identify any variations.

  • Variant Interpretation: Identified variants are classified as pathogenic, likely pathogenic, variant of uncertain significance, likely benign, or benign based on established guidelines, which consider factors such as the type of mutation, its frequency in the population, and in silico prediction models.

genetic_testing_workflow Sample_Collection Blood or Fibroblast Sample DNA_Extraction Genomic DNA Extraction Sample_Collection->DNA_Extraction Amplification PCR Amplification of HADHA/HADHB DNA_Extraction->Amplification Sequencing DNA Sequencing Amplification->Sequencing Analysis Sequence Analysis and Variant Interpretation Sequencing->Analysis

Caption: Molecular Genetic Testing Workflow.

Conclusion

The accumulation of 3-hydroxydodecanoyl-L-carnitine is a key indicator of LCHAD and TFP deficiencies, two serious inborn errors of fatty acid metabolism. A comprehensive diagnostic approach that includes acylcarnitine profiling by tandem mass spectrometry, enzymatic assays in cultured fibroblasts, and molecular genetic testing is essential for accurate diagnosis and management. The detailed methodologies provided in this guide are intended to support researchers and clinicians in their efforts to understand, diagnose, and develop therapies for these challenging disorders. Further research is needed to better quantify the specific levels of 3-hydroxydodecanoyl-L-carnitine in affected individuals and to refine therapeutic strategies.

References

Methodological & Application

Application Note: Quantitative Analysis of 3-Hydroxydodecanoyl-L-Carnitine by Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxydodecanoyl-L-carnitine (C12-OH) is a critical biomarker for the diagnosis of long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, an inherited disorder of mitochondrial fatty acid β-oxidation.[1][2] This condition prevents the body from converting long-chain fatty acids into energy, particularly during periods of fasting.[3] The accumulation of specific acylcarnitines, such as 3-hydroxydodecanoylcarnitine, in bodily fluids is a key diagnostic indicator. Tandem mass spectrometry (MS/MS) coupled with liquid chromatography (LC) is the definitive analytical technique for the sensitive and specific quantification of acylcarnitines in biological samples, enabling accurate diagnosis and monitoring of metabolic disorders.[4] This protocol details a method for the analysis of 3-hydroxydodecanoyl-L-carnitine in human plasma without chemical derivatization.

Principle

This method employs a simple protein precipitation step to extract acylcarnitines from a plasma sample. The extract is then injected into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. Separation is achieved using a reversed-phase C18 column, which allows for the resolution of 3-hydroxydodecanoyl-L-carnitine from other endogenous compounds. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This mode provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and its stable isotope-labeled internal standard.

Experimental Protocol

1. Materials and Reagents

  • Solvents: LC-MS grade methanol (B129727), acetonitrile, and water.

  • Reagents: Formic acid (≥99%).

  • Standards: 3-Hydroxydodecanoyl-L-carnitine analytical standard.

  • Internal Standard (IS): Deuterated dodecanoylcarnitine (d3-C12-carnitine or similar). A stable isotope-labeled analog is crucial for accurate quantification.[5]

  • Control Plasma: Human plasma, free of endogenous levels of the analyte for calibration curve preparation, or a surrogate matrix like bovine serum albumin.

2. Instrumentation

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • MS System: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

3. Sample Preparation

  • Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Pipette 50 µL of plasma (or standard/QC) into the corresponding tube.

  • Add 150 µL of cold methanol containing the internal standard at a known concentration (e.g., 100 ng/mL).

  • Vortex the tubes for 20 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to an LC vial.

  • Dilute with 900 µL of the initial mobile phase (e.g., 95% Mobile Phase A).

  • Vortex briefly and place the vials in the autosampler for analysis.

4. LC-MS/MS Method

The following tables summarize the instrumental conditions for the analysis.

Table 1: Liquid Chromatography Parameters | Parameter | Value | | :--- | :--- | | Column | Reversed-Phase C18 Column (e.g., 100 x 2.1 mm, 2.7 µm) | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.4 mL/min | | Column Temperature | 40°C | | Injection Volume | 10 µL | | Gradient Program | Time (min) | %B | | | 0.0 | 5 | | | 1.0 | 5 | | | 5.0 | 95 | | | 7.0 | 95 | | | 7.1 | 5 | | | 9.0 | 5 |

Table 2: Mass Spectrometry Parameters

Parameter Value
Ionization Mode ESI Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage +5000 V
Source Temperature 500°C
Curtain Gas 30 psi

| Collision Gas | Nitrogen |

Table 3: MRM Transitions and Compound Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (V)
3-Hydroxydodecanoyl-L-carnitine 360.3 85.1 100 25
d3-Dodecanoylcarnitine (IS) 347.3 85.1 100 25

Note: The precursor ion for 3-hydroxydodecanoyl-L-carnitine is [M+H]+. The characteristic product ion at m/z 85 is common to most acylcarnitines.[6] Collision energy may require optimization based on the specific instrument used.

Data Presentation and Analysis

Quantification is performed by generating a calibration curve from the analysis of standards of known concentrations. The peak area ratio of the analyte to the internal standard is plotted against the concentration. A linear regression is then applied to determine the concentration in unknown samples.

Table 4: Representative Quantitative Performance Data

Parameter Value Description
Linear Range 1 - 1000 ng/mL The concentration range over which the assay is linear.
Correlation Coefficient (r²) > 0.995 A measure of the linearity of the calibration curve.[7]
Limit of Quantification (LOQ) 1 ng/mL The lowest concentration that can be reliably quantified with acceptable precision and accuracy.
Intra-day Precision (%CV) < 15% Precision of measurements within a single day's run.
Inter-day Precision (%CV) < 15% Precision of measurements across different days.

Values are representative and should be established during in-house method validation.

Visualizations

Experimental Workflow

The overall process from sample collection to data analysis is outlined below.

G cluster_pre Sample Handling cluster_analysis Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) ISTD Add Internal Standard in Methanol (150 µL) Sample->ISTD Vortex1 Vortex to Precipitate Protein ISTD->Vortex1 Centrifuge Centrifuge (14,000 x g, 10 min) Vortex1->Centrifuge Supernatant Transfer & Dilute Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis (MRM Mode) Supernatant->LCMS Integration Peak Integration LCMS->Integration Quant Quantification via Calibration Curve Integration->Quant Result Final Concentration Report Quant->Result

Caption: Experimental workflow for C12-OH carnitine analysis.

Metabolic Pathway Context

3-Hydroxydodecanoyl-L-carnitine is an intermediate in the mitochondrial β-oxidation of long-chain fatty acids. A deficiency in the enzyme LCHAD leads to its accumulation.

cluster_mito Mitochondrial Matrix LCFA Long-Chain Acyl-CoA Enoyl Trans-2-Enoyl-CoA LCFA->Enoyl ACADVL Hydroxy 3-Hydroxyacyl-CoA (Precursor) Enoyl->Hydroxy EHHADH LCHAD LCHAD Enzyme Hydroxy->LCHAD Accumulation Accumulation of 3-Hydroxydodecanoyl-L-carnitine Hydroxy->Accumulation Keto 3-Ketoacyl-CoA AcetylCoA Acetyl-CoA (to Krebs Cycle) Keto->AcetylCoA Thiolase LCHAD->Keto Block X Block->Accumulation

References

High-Performance Liquid Chromatography for the Separation of Acylcarnitines: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acylcarnitines are essential intermediates in the metabolism of fatty acids and amino acids, playing a crucial role in transporting long-chain fatty acids into the mitochondria for beta-oxidation. The analysis of acylcarnitine profiles in biological samples is a vital diagnostic tool for identifying various inborn errors of metabolism, including fatty acid oxidation disorders and organic acidurias. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the accurate quantification and separation of acylcarnitines. This application note provides a detailed protocol for the separation of acylcarnitines using a reverse-phase HPLC method, addressing the critical need to resolve clinically relevant isobaric and isomeric species.

While flow-injection tandem mass spectrometry offers high throughput, it cannot distinguish between isomers, a significant limitation for accurate diagnosis.[1][2] Chromatographic separation is therefore indispensable for resolving these ambiguities. This document outlines a robust method for the separation and quantification of a wide range of acylcarnitines, from short-chain to long-chain species, in biological matrices such as plasma and tissue.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is a common and effective method for extracting acylcarnitines from plasma or serum samples.

Materials:

  • Plasma or serum sample

  • Internal standard solution (containing stable isotope-labeled acylcarnitines)

  • Acetonitrile (B52724), ice-cold

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma or serum into a clean microcentrifuge tube.

  • Add 10 µL of the internal standard solution to the sample.

  • Add 400 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis of Acylcarnitines

This protocol outlines a typical reverse-phase HPLC method for the separation of acylcarnitines.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: A C18 reverse-phase column is commonly used (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).[3]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A gradient program is essential to separate the wide range of acylcarnitines. A typical gradient is as follows:

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.09550.3
2.09550.3
15.020800.3
18.05950.3
20.05950.3
20.19550.3
25.09550.3
  • Column Temperature: 40°C

  • Injection Volume: 10 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM) is typically used for quantification, targeting the precursor ion and a specific product ion for each acylcarnitine. A common product ion for all acylcarnitines is m/z 85, which corresponds to the carnitine backbone.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 350°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 600 L/hr

Data Presentation

The following tables summarize typical retention times for a selection of acylcarnitines using a reverse-phase HPLC method. Actual retention times may vary depending on the specific column, instrumentation, and mobile phase conditions.

Table 1: Retention Times of Short-Chain Acylcarnitines

AcylcarnitineAbbreviationTypical Retention Time (min)
Free CarnitineC01.5 - 2.5
AcetylcarnitineC22.5 - 3.5
PropionylcarnitineC33.0 - 4.0
ButyrylcarnitineC44.0 - 5.0
IsovalerylcarnitineC55.0 - 6.0

Table 2: Retention Times of Medium-Chain Acylcarnitines

AcylcarnitineAbbreviationTypical Retention Time (min)
HexanoylcarnitineC66.0 - 7.5
OctanoylcarnitineC88.0 - 9.5
DecanoylcarnitineC1010.0 - 11.5
DodecanoylcarnitineC1212.0 - 13.5

Table 3: Retention Times of Long-Chain Acylcarnitines

AcylcarnitineAbbreviationTypical Retention Time (min)
MyristoylcarnitineC1414.0 - 15.5
PalmitoylcarnitineC1616.0 - 17.5
StearoylcarnitineC1818.0 - 19.5
OleoylcarnitineC18:117.5 - 19.0

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma, Tissue) add_is Add Internal Standards sample->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down Evaporation to Dryness supernatant->dry_down reconstitute Reconstitution in Mobile Phase dry_down->reconstitute hplc HPLC Separation (Reverse-Phase C18) reconstitute->hplc msms Tandem MS Detection (ESI+, MRM) hplc->msms integration Peak Integration msms->integration quantification Quantification integration->quantification report Reporting quantification->report

Caption: Experimental workflow for acylcarnitine analysis.

method_development_logic cluster_objective Primary Objective cluster_column Column Selection cluster_mobile_phase Mobile Phase Optimization cluster_gradient Gradient Elution cluster_detection MS/MS Detection objective Separate and Quantify Acylcarnitines rp_column Reverse-Phase (C18) Good for separating by hydrophobicity (chain length) objective->rp_column hilic_column HILIC Good for polar analytes objective->hilic_column acid_modifier Acidic Modifier (e.g., Formic Acid) Improves peak shape and ionization rp_column->acid_modifier hilic_column->acid_modifier ion_pairing Ion-Pairing Agent Can improve retention of polar acylcarnitines acid_modifier->ion_pairing gradient Develop Gradient To elute short, medium, and long-chain acylcarnitines ion_pairing->gradient mrm MRM Method Development Optimize precursor/product ion transitions gradient->mrm

Caption: HPLC method development logic for acylcarnitines.

References

Application Notes and Protocols for the Use of [(3R)-3-Hydroxydodecanoyl]-L-carnitine as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acylcarnitines are crucial intermediates in cellular energy metabolism, specifically in the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation. The quantitative analysis of acylcarnitine profiles in biological matrices such as plasma and tissues is a vital diagnostic tool for inborn errors of metabolism and provides valuable insights into mitochondrial dysfunction in various diseases. Accurate quantification of these analytes by liquid chromatography-tandem mass spectrometry (LC-MS/MS) necessitates the use of a suitable internal standard to correct for variations in sample preparation and instrument response.

[(3R)-3-Hydroxydodecanoyl]-L-carnitine is an endogenous long-chain acylcarnitine. Its stable isotope-labeled counterpart, typically this compound-(N-methyl-d3), is an ideal internal standard for the quantification of other long-chain acylcarnitines. This document provides detailed application notes and protocols for its use.

Analyte and Internal Standard Properties

A summary of the key properties of this compound and its deuterated internal standard is provided below.

PropertyThis compoundThis compound-(N-methyl-d3)
Synonym C12-OH-CarnitineC12-OH-Carnitine-d3
Molecular Formula C₁₉H₃₇NO₅C₁₉D₃H₃₄NO₅
Molecular Weight 359.50 g/mol 362.52 g/mol
Purity ≥95.0% (LC/MS)≥98.0% (HPLC)
Storage Temperature -20°C-20°C

Experimental Protocols

Sample Preparation from Human Plasma

This protocol outlines the extraction of long-chain acylcarnitines from human plasma.

Materials:

  • Human plasma (collected in K2-EDTA tubes)

  • This compound-(N-methyl-d3) internal standard (IS) working solution (1 µg/mL in methanol)

  • Methanol (B129727) (LC-MS grade), ice-cold

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of 14,000 x g and 4°C

  • Nitrogen evaporator

  • LC-MS vials with inserts

Procedure:

  • Thaw frozen plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Add 10 µL of the 1 µg/mL this compound-(N-methyl-d3) internal standard working solution.

  • Add 200 µL of ice-cold methanol to precipitate proteins.

  • Vortex the mixture for 20 seconds.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 10 seconds and transfer to an LC-MS vial with an insert for analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

Parameter Value
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40°C

| Injection Volume | 5 µL |

MS/MS Conditions: Acylcarnitines are typically analyzed in positive ion mode using Multiple Reaction Monitoring (MRM). A characteristic fragmentation of acylcarnitines is the neutral loss of trimethylamine (B31210) (59 Da) and the formation of a product ion at m/z 85.[1][2]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound360.385.125
This compound-(N-methyl-d3) (IS)363.385.125

Data Presentation

Calibration Curve

A calibration curve should be prepared in a surrogate matrix (e.g., charcoal-stripped plasma) by spiking known concentrations of the analyte.

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaAnalyte/IS Ratio
11,52050,1000.030
57,85050,5000.155
1015,90051,0000.312
5081,20050,8001.598
100165,00050,2003.287
500835,00050,90016.405
10001,680,00050,60033.202

Linearity: The calibration curve should exhibit a linear response (R² > 0.99) over the desired concentration range.

Precision and Accuracy

Precision and accuracy are determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).

QC LevelConcentration (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%)Inter-day Precision (%CV, n=18)Inter-day Accuracy (%)
Low36.8104.58.2102.1
Medium804.598.96.199.5
High8003.1101.24.9100.8
Recovery and Matrix Effect

Recovery and matrix effect should be evaluated to ensure the reliability of the method.

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low391.595.2
High80094.297.8

Visualizations

Fatty Acid β-Oxidation Pathway

The following diagram illustrates the pathway of fatty acid β-oxidation, where acylcarnitines play a key role in transporting fatty acids into the mitochondria.[3]

fatty_acid_oxidation cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix Fatty Acid Fatty Acid Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acid->Fatty Acyl-CoA Acyl-CoA Synthetase Acylcarnitine Acylcarnitine Fatty Acyl-CoA->Acylcarnitine CPT1 Acylcarnitine_mito Acylcarnitine Acylcarnitine->Acylcarnitine_mito CACT Transporter Fatty Acyl-CoA_mito Fatty Acyl-CoA Acylcarnitine_mito->Fatty Acyl-CoA_mito CPT2 Beta-Oxidation Beta-Oxidation Fatty Acyl-CoA_mito->Beta-Oxidation Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA

Caption: Carnitine shuttle system for fatty acid transport.

Experimental Workflow for Acylcarnitine Quantification

This diagram outlines the logical steps from sample collection to data analysis.

experimental_workflow Plasma Sample Plasma Sample Add Internal Standard Add Internal Standard Plasma Sample->Add Internal Standard Protein Precipitation Protein Precipitation Add Internal Standard->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Evaporation Supernatant Evaporation Centrifugation->Supernatant Evaporation Reconstitution Reconstitution Supernatant Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Quantification Quantification Data Processing->Quantification

Caption: Workflow for plasma acylcarnitine analysis.

Logical Relationship of an Internal Standard

This diagram illustrates the principle of using an internal standard for quantitative analysis.

internal_standard_logic cluster_sample Biological Sample cluster_processing Sample Processing & Analysis cluster_quantification Quantification Analyte Analyte Analyte + IS Analyte + Internal Standard Analyte->Analyte + IS Internal Standard Internal Standard Internal Standard->Analyte + IS LC-MS/MS LC-MS/MS Analyte + IS->LC-MS/MS Analyte Response Analyte Response LC-MS/MS->Analyte Response IS Response IS Response LC-MS/MS->IS Response Response Ratio Response Ratio Analyte Response->Response Ratio IS Response->Response Ratio Calibration Curve Calibration Curve Response Ratio->Calibration Curve Final Concentration Final Concentration Calibration Curve->Final Concentration

References

Application Notes and Protocols for Studying the Cellular Effects of 3-Hydroxydodecanoyl-L-carnitine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxydodecanoyl-L-carnitine is an endogenous acylcarnitine, a class of molecules essential for the transport of long-chain fatty acids into the mitochondria for subsequent beta-oxidation and energy production.[1] Altered levels of long-chain acylcarnitines have been associated with various pathological conditions, including cardiovascular diseases and metabolic disorders, where they are implicated as potential biomarkers of mitochondrial dysfunction.[2] Emerging evidence suggests that long-chain acylcarnitines may actively participate in cellular signaling, potentially inducing inflammatory responses, oxidative stress, and apoptosis.[3][4] These application notes provide detailed protocols for a panel of cell-based assays to investigate the biological effects of 3-hydroxydodecanoyl-L-carnitine on cell viability, inflammation, oxidative stress, and apoptosis.

Data Presentation: Summary of Potential Quantitative Data

The following tables present hypothetical data to illustrate the potential dose-dependent effects of 3-hydroxydodecanoyl-L-carnitine as measured by the described assays.

Table 1: Effect of 3-Hydroxydodecanoyl-L-carnitine on Cell Viability (MTT Assay)

Concentration (µM)Cell Viability (% of Control)Standard Deviation
0 (Control)1005.2
198.14.8
1092.56.1
5075.37.3
10058.98.5

Table 2: Effect of 3-Hydroxydodecanoyl-L-carnitine on Pro-inflammatory Cytokine Secretion (ELISA)

Concentration (µM)IL-6 Concentration (pg/mL)TNF-α Concentration (pg/mL)
0 (Control)50.2 ± 4.585.1 ± 7.9
155.8 ± 5.192.3 ± 8.5
1089.4 ± 8.2155.6 ± 14.3
50210.7 ± 19.8350.1 ± 32.7
100452.3 ± 41.5725.9 ± 68.4

Table 3: Effect of 3-Hydroxydodecanoyl-L-carnitine on Intracellular Reactive Oxygen Species (ROS) Production

Concentration (µM)Relative Fluorescence Units (RFU)Standard Deviation
0 (Control)100085
1105092
101450120
502500210
1004200350

Table 4: Effect of 3-Hydroxydodecanoyl-L-carnitine on Apoptosis (Annexin V/PI Staining)

Concentration (µM)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
0 (Control)2.5 ± 0.51.1 ± 0.3
13.1 ± 0.61.3 ± 0.4
108.7 ± 1.23.5 ± 0.7
5015.4 ± 2.18.9 ± 1.5
10025.8 ± 3.416.2 ± 2.8

Experimental Protocols and Visualizations

Cell Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Treatment: Prepare a stock solution of 3-hydroxydodecanoyl-L-carnitine in a suitable solvent (e.g., DMSO or sterile PBS). Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the prepared treatment solutions. Include a vehicle control (medium with the solvent at the same concentration used for the highest compound concentration).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C and 5% CO₂.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Seed Cells in 96-well Plate treat Treat with 3-Hydroxydodecanoyl-L-carnitine start->treat incubate Incubate for 24-72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read Read Absorbance at 570 nm solubilize->read end Calculate Cell Viability read->end

MTT Assay Experimental Workflow.
Inflammatory Response Assay: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This assay is used to quantify the concentration of secreted pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in the cell culture supernatant.

Protocol:

  • Cell Seeding and Treatment: Seed cells (e.g., macrophages like RAW 264.7 or peripheral blood mononuclear cells) in a 24-well plate. Treat the cells with various concentrations of 3-hydroxydodecanoyl-L-carnitine as described in the MTT assay protocol. If the cell type requires it, include a pro-inflammatory stimulus like lipopolysaccharide (LPS).

  • Supernatant Collection: After the desired incubation period (e.g., 24 hours), centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet any floating cells. Carefully collect the culture supernatant from each well and store it at -80°C until analysis.

  • ELISA Procedure: Perform the ELISA for the specific cytokines of interest (e.g., IL-6, TNF-α) according to the manufacturer's instructions for the chosen commercial kit. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the collected supernatants and standards to the wells.

    • Incubating with a detection antibody.

    • Adding a substrate to produce a colorimetric signal.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve from the absorbance values of the standards. Use this curve to calculate the concentration of the cytokine in each sample.

ELISA_Workflow start Cell Seeding and Treatment collect_supernatant Collect Culture Supernatant start->collect_supernatant elisa Perform ELISA according to Kit Protocol collect_supernatant->elisa read_absorbance Read Absorbance elisa->read_absorbance calculate_concentration Calculate Cytokine Concentration read_absorbance->calculate_concentration end Results calculate_concentration->end

ELISA for Cytokine Quantification Workflow.
Oxidative Stress Assay: Intracellular ROS Detection

This assay measures the level of intracellular reactive oxygen species (ROS) using a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

Protocol:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at an appropriate density. Allow cells to adhere overnight.

  • Treatment: Treat cells with different concentrations of 3-hydroxydodecanoyl-L-carnitine for a predetermined time (e.g., 1-6 hours). Include a positive control (e.g., hydrogen peroxide) and a vehicle control.

  • Probe Loading: Remove the treatment medium and wash the cells once with warm PBS. Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells twice with warm PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.

  • Data Analysis: Express the results as relative fluorescence units (RFU) or as a percentage of the control.

ROS_Assay_Workflow start Seed Cells in Black 96-well Plate treat Treat with Compound start->treat load_probe Load with DCFH-DA treat->load_probe incubate Incubate in the Dark load_probe->incubate measure Measure Fluorescence incubate->measure end Quantify ROS Levels measure->end

Intracellular ROS Detection Workflow.
Apoptosis Assay: Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Early apoptotic cells expose phosphatidylserine (B164497) on the outer cell membrane, which is detected by Annexin V. Late apoptotic and necrotic cells have compromised membrane integrity and are stained by PI.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with 3-hydroxydodecanoyl-L-carnitine for the desired duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC (or another fluorophore) and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Annexin V-negative / PI-negative: Viable cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells (often considered an artifact of cell handling)

Apoptosis_Signaling_Pathway cluster_stimulus Stimulus cluster_signaling Pro-Inflammatory Signaling cluster_response Cellular Response LCAC 3-Hydroxydodecanoyl-L-carnitine JNK_ERK JNK/ERK Activation LCAC->JNK_ERK NFkB NF-κB Activation JNK_ERK->NFkB Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines

Potential Pro-Inflammatory Signaling Pathway.

References

Application Notes and Protocols for the NMR Spectroscopy of [(3R)-3-Hydroxydodecanoyl]-L-carnitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the nuclear magnetic resonance (NMR) spectroscopy of [(3R)-3-Hydroxydodecanoyl]-L-carnitine. This document includes expected NMR data, detailed experimental protocols for sample preparation and spectral acquisition, and visualizations of the relevant metabolic pathway and experimental workflow.

Introduction

This compound is an endogenous long-chain acylcarnitine that plays a crucial role in fatty acid metabolism. Specifically, it is an intermediate in the beta-oxidation of dodecanoic acid within the mitochondria. The accumulation of 3-hydroxyacylcarnitines can be indicative of certain metabolic disorders and mitochondrial dysfunction.[1][2][3] NMR spectroscopy is a powerful analytical technique for the structural elucidation and quantification of such metabolites in biological samples.

Expected NMR Spectral Data

While specific, experimentally-derived high-resolution NMR data for this compound is not widely available in the public domain, the following tables present expected chemical shifts based on the known spectra of L-carnitine, long-chain fatty acids, and structurally similar acylcarnitines.[4][5][6] These values are predicted for samples dissolved in deuterium (B1214612) oxide (D₂O).

Table 1: Expected ¹H NMR Chemical Shifts for this compound in D₂O

ProtonsExpected Chemical Shift (ppm)MultiplicityNotes
-N(CH₃)₃~3.2sSinglet from the three equivalent methyl groups on the quaternary amine.
H-2' (Carnitine)~4.5mMultiplet, downfield due to proximity to the ester and quaternary amine.
H-3' (Carnitine)~2.7ddDoublet of doublets.
H-4' (Carnitine)~3.4dDoublet.
H-2 (Acyl Chain)~2.5dDoublet, adjacent to the carbonyl group.
H-3 (Acyl Chain)~4.1mMultiplet, downfield due to the hydroxyl group.
-CH(OH)----The proton on the hydroxyl group is typically not observed in D₂O due to exchange.
-(CH₂)₈- (Acyl Chain)1.2-1.6mBroad multiplet for the methylene (B1212753) groups of the acyl chain.
-CH₃ (Acyl Chain)~0.9tTriplet for the terminal methyl group.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound in D₂O

CarbonExpected Chemical Shift (ppm)Notes
C=O (Ester)~175
C=O (Carboxylate)~180
-N(CH₃)₃~55
C-1' (Carnitine)~70
C-2' (Carnitine)~65
C-3' (Carnitine)~45
C-2 (Acyl Chain)~42
C-3 (Acyl Chain)~68
-(CH₂)₈- (Acyl Chain)23-33Multiple signals for the methylene carbons.
-CH₃ (Acyl Chain)~14

Signaling Pathway Involvement

This compound is a key intermediate in the mitochondrial beta-oxidation of fatty acids. This pathway is essential for energy production from lipids. The diagram below illustrates the transport of fatty acids into the mitochondria and the subsequent beta-oxidation spiral where this compound is formed.

fatty_acid_oxidation Fatty Acid Beta-Oxidation Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix FattyAcid Fatty Acid AcylCoA Fatty Acyl-CoA FattyAcid->AcylCoA Acyl-CoA Synthetase AcylCarnitine Acyl-Carnitine AcylCoA->AcylCarnitine CPT1 CPT1 AcylCoA->CPT1 InnerAcylCoA Fatty Acyl-CoA AcylCarnitine->InnerAcylCoA EnoylCoA trans-Δ²-Enoyl-CoA InnerAcylCoA->EnoylCoA Acyl-CoA Dehydrogenase HydroxyacylCoA [(3R)-3-Hydroxydodecanoyl]-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase ShorterAcylCoA Shorter Acyl-CoA KetoacylCoA->ShorterAcylCoA Thiolase AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA ShorterAcylCoA->EnoylCoA Next Cycle TCA TCA Cycle AcetylCoA->TCA CAT CAT CPT1->CAT Carnitine_in CPT1->Carnitine_in Carnitine CPT2 CPT2 CAT->CPT2 CPT2->InnerAcylCoA Carnitine_out CPT2->Carnitine_out Carnitine

Caption: Fatty acid transport into the mitochondria and the beta-oxidation spiral.

Experimental Protocols

The following protocols are recommended for the NMR analysis of this compound.

Sample Preparation
  • Standard Preparation:

    • Weigh 1-5 mg of this compound analytical standard.

    • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or Methanol-d₄) in a clean, dry vial.

    • Vortex the sample until fully dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • Solvent Selection:

    • Deuterium Oxide (D₂O): Useful for observing most protons, but protons on hydroxyl and amine groups will exchange with deuterium and will not be visible. The pH should be adjusted to a physiological range (e.g., 7.0-7.4) if required.

    • Methanol-d₄ (CD₃OD): Can be used as an alternative solvent. Protons on hydroxyl and amine groups will be observable.

  • Internal Standard:

    • For quantitative NMR (qNMR), a known concentration of an internal standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TMSP (trimethylsilylpropanoic acid) should be added.

NMR Data Acquisition

The following parameters are recommended for a 500 MHz or higher field NMR spectrometer.

¹H NMR Spectroscopy (1D):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Solvent Suppression: If using D₂O, presaturation may be necessary to suppress the residual HDO signal.

  • Acquisition Parameters:

    • Spectral Width: 16 ppm

    • Number of Scans: 16-64 (depending on sample concentration)

    • Relaxation Delay (d1): 5 seconds

    • Acquisition Time: ~2-3 seconds

¹³C NMR Spectroscopy (1D):

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: 200-220 ppm

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation Delay (d1): 2 seconds

2D NMR Spectroscopy:

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and piecing together molecular fragments.

Data Processing
  • Fourier Transformation: Apply an exponential window function to the FID before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction algorithm.

  • Referencing: Calibrate the chemical shift scale to the internal standard or the residual solvent signal (for D₂O, the HDO peak is typically referenced to 4.79 ppm at 25°C).

  • Integration and Peak Picking: Integrate the signals for quantitative analysis and pick the peaks for reporting chemical shifts.

Experimental Workflow

The following diagram outlines the logical flow of the experimental process for the NMR analysis of this compound.

experimental_workflow NMR Experimental Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation weigh Weigh Analytical Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_1d 1D NMR (¹H, ¹³C) transfer->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d If required for structural confirmation processing Fourier Transform, Phasing, Baseline Correction nmr_2d->processing referencing Chemical Shift Referencing processing->referencing analysis Integration & Peak Picking referencing->analysis structure_elucidation Structure Elucidation analysis->structure_elucidation quantification Quantification (qNMR) analysis->quantification

Caption: A step-by-step workflow for the NMR analysis of acylcarnitines.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Signal Intensity for [(3R)-3-Hydroxydodecanoyl]-L-carnitine in MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the mass spectrometry (MS) analysis of [(3R)-3-Hydroxydodecanoyl]-L-carnitine, particularly focusing on resolving low signal intensity.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low signal intensity of this compound in my LC-MS/MS experiment?

Low signal intensity for long-chain acylcarnitines like this compound can stem from several factors throughout the analytical workflow. The primary areas to investigate are:

  • Suboptimal Ionization Efficiency: Due to its chemical structure, this compound may not ionize efficiently under standard electrospray ionization (ESI) conditions.

  • Sample Preparation Issues: Inefficient extraction from the sample matrix, degradation of the analyte during sample handling, or the presence of interfering substances can all lead to a reduced signal.

  • Ion Suppression: Co-eluting compounds from the biological matrix can compete with your analyte for ionization, leading to a suppressed signal.[1]

  • In-source Fragmentation: The molecule may be fragmenting within the ion source before it reaches the mass analyzer, reducing the abundance of the precursor ion.

  • Inadequate Chromatographic Conditions: Poor peak shape or retention can lead to a diffuse signal that is difficult to distinguish from baseline noise.

  • Instrument Parameters Not Optimized: The mass spectrometer settings, including collision energy and source parameters, may not be optimal for this specific molecule.

Q2: How can I improve the ionization efficiency of this compound?

Improving ionization is a critical step. Here are two primary approaches:

  • Chemical Derivatization: Converting the analyte to a more readily ionizable form can significantly boost the signal. Butylation is a common and effective method for acylcarnitines.[2][3] This process converts the carboxyl group to a butyl ester, which has been shown to increase ionization efficiency in positive mode ESI.[2] Another option is derivatization with 3-nitrophenylhydrazine (B1228671) (3NPH), which has also been demonstrated to increase the signal intensity of acylcarnitines.[4][5]

  • Mobile Phase Optimization: The composition of your mobile phase plays a crucial role in ionization. For acylcarnitine analysis, using mobile phase additives can be beneficial.

    • For hydrophilic interaction liquid chromatography (HILIC), a mobile phase containing 10 mM ammonium (B1175870) formate (B1220265) with 0.125% formic acid has shown good performance for acylcarnitines.

    • For reversed-phase liquid chromatography (RPLC), the addition of 0.1% formic acid is a common practice to promote protonation and enhance the signal in positive ion mode.

    • The use of ion-pairing agents like heptafluorobutyric acid (HFBA) can also improve chromatographic separation and, consequently, detection.

Q3: My signal is still low after optimizing ionization. What should I check in my sample preparation?

If ionization is optimized, the next step is to scrutinize your sample preparation protocol.

  • Extraction Efficiency: Ensure your extraction method is efficient for long-chain acylcarnitines. A simple protein precipitation with a solvent like methanol (B129727) is often used.[6] For complex matrices, a solid-phase extraction (SPE) with a mixed-mode, reversed-phase/strong cation-exchange resin can be effective for pre-concentrating acylcarnitines.

  • Analyte Stability: Long-chain acylcarnitines can be susceptible to degradation. Ensure samples are stored at low temperatures (e.g., -18°C or lower) to prevent hydrolysis.[2][7] Minimize the time samples spend at room temperature during preparation.

  • Minimize Ion Suppression: Diluting your sample extract can sometimes mitigate ion suppression. Additionally, improving the chromatographic separation to resolve the analyte from interfering matrix components is crucial.

Troubleshooting Guides

Guide 1: Enhancing Signal through Derivatization

If you suspect poor ionization is the primary cause of low signal, derivatization is a highly effective strategy.

Experimental Protocol: Butylation of this compound

This protocol describes the conversion of the analyte to its butyl ester to enhance its ionization efficiency.

  • Sample Preparation:

    • To your dried sample extract, add 100 µL of n-butanol containing 5% (v/v) acetyl chloride.

  • Reaction:

    • Incubate the mixture at 60°C for 20 minutes with gentle agitation.[2]

  • Drying:

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitution:

    • Reconstitute the sample in an appropriate volume of the initial mobile phase for LC-MS analysis.

Guide 2: Optimizing LC-MS/MS Parameters

Fine-tuning your instrument settings is essential for maximizing the signal of your target analyte.

Table 1: Recommended Starting LC-MS/MS Parameters for this compound Analysis

ParameterRecommended SettingRationale
LC Column C18 Reversed-Phase (e.g., Zorbax Eclipse XDB-C18)Provides good retention and separation for long-chain acylcarnitines.
Mobile Phase A 0.1% Formic Acid in WaterPromotes protonation for positive mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic solvent for reversed-phase chromatography.
Ionization Mode Positive Electrospray Ionization (ESI+)Acylcarnitines readily form positive ions.
Precursor Ion (m/z) [M+H]+ of the analyteTarget the protonated molecule.
Product Ion (m/z) 85This is a characteristic fragment of the carnitine moiety and is often the most intense.
Collision Gas ArgonCommonly used for collision-induced dissociation.

Experimental Protocol: Optimizing Collision Energy (CE)

  • Prepare a Standard Solution: Infuse a standard solution of this compound directly into the mass spectrometer.

  • Select Precursor Ion: Set the mass spectrometer to isolate the [M+H]+ ion of your analyte.

  • Ramp Collision Energy: Program the instrument to acquire product ion spectra across a range of collision energy values (e.g., 10-50 eV).

  • Identify Optimal CE: Determine the collision energy that produces the highest intensity of the m/z 85 product ion. This will be your optimal CE for the MRM transition.

Visualizations

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low signal intensity of this compound.

TroubleshootingWorkflow Start Low Signal Intensity Detected CheckIonization Step 1: Assess Ionization Efficiency Start->CheckIonization Derivatization Option A: Perform Derivatization (Butylation) CheckIonization->Derivatization Is signal still low? OptimizeMobilePhase Option B: Optimize Mobile Phase CheckIonization->OptimizeMobilePhase Is signal still low? CheckSamplePrep Step 2: Review Sample Preparation Derivatization->CheckSamplePrep OptimizeMobilePhase->CheckSamplePrep Stability Verify Sample Stability (Storage at -18°C or below) CheckSamplePrep->Stability Is signal still low? Extraction Evaluate Extraction Efficiency (Consider SPE) CheckSamplePrep->Extraction Is signal still low? OptimizeMS Step 3: Optimize MS Parameters Stability->OptimizeMS Extraction->OptimizeMS SourceParameters Tune Source Parameters (e.g., Gas Flow, Temperature) OptimizeMS->SourceParameters Is signal still low? CollisionEnergy Optimize Collision Energy for m/z 85 OptimizeMS->CollisionEnergy Is signal still low? Resolved Signal Intensity Improved SourceParameters->Resolved CollisionEnergy->Resolved

Caption: A step-by-step workflow for troubleshooting low MS signal intensity.

Fragmentation Pathway

Understanding the fragmentation of your analyte is key to setting up your MS/MS experiment correctly.

FragmentationPathway cluster_precursor Precursor Ion cluster_fragments Characteristic Fragments Precursor This compound [M+H]+ Fragment85 m/z 85 (C4H9NO+) Precursor->Fragment85 Collision-Induced Dissociation (CID) NeutralLoss Neutral Loss of Trimethylamine and the Acyl Chain

Caption: Fragmentation of this compound in MS/MS.

References

Technical Support Center: Optimization of ESI Source Parameters for Acylcarnitine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing Electrospray Ionization (ESI) source parameters for the robust analysis of acylcarnitines.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the ESI-MS/MS analysis of acylcarnitines.

Q1: I am observing low signal intensity or no signal for my acylcarnitine analytes. What are the primary causes and how can I troubleshoot this?

A1: Low signal intensity is a common issue in acylcarnitine analysis and can stem from several factors:

  • Poor Ionization Efficiency: Acylcarnitines, particularly in their underivatized form, can exhibit suboptimal ionization.

    • Troubleshooting:

      • Derivatization: Butylation of acylcarnitines can significantly increase ionization efficiency, especially for dicarboxylic species.[1] Consider derivatizing your samples to their butyl esters.

      • Mobile Phase Additives: The use of modifiers like 0.1% formic acid or 2.5 mM ammonium (B1175870) acetate (B1210297) in the mobile phase can enhance protonation and improve signal in positive ion mode.[1]

  • Suboptimal ESI Source Parameters: Incorrect settings for capillary voltage, nebulizer pressure, drying gas flow, and temperature can drastically reduce signal.

    • Troubleshooting: Systematically optimize each of these parameters. A generalized starting point is provided in the tables below. It is crucial to fine-tune these for your specific instrument and analytes.

  • Matrix Effects: Co-eluting endogenous compounds from the biological matrix (e.g., plasma, urine) can suppress the ionization of the target acylcarnitines.

    • Troubleshooting:

      • Chromatographic Separation: Ensure adequate separation of acylcarnitines from interfering matrix components.

      • Sample Preparation: Employ effective sample preparation techniques, such as protein precipitation or liquid-liquid extraction, to remove interfering substances.

      • Internal Standards: Use isotopically labeled internal standards to compensate for matrix effects.[2]

  • Contaminated Ion Source: Buildup on the ion source components can lead to a decline in performance.

    • Troubleshooting: Regularly clean the ion source, including the spray shield, capillary, and sample cone, according to the manufacturer's guidelines.

Q2: I am having difficulty distinguishing between isomeric and isobaric acylcarnitines. How can I improve their separation and identification?

A2: The presence of isomers (same mass and formula, different structure) and isobars (same mass, different formula) is a significant challenge in acylcarnitine analysis.

  • Chromatographic Separation: Direct infusion ESI-MS/MS cannot differentiate between isomers.[1] Therefore, robust liquid chromatography is essential.

    • Solution: Utilize a suitable reversed-phase C18 column or a HILIC column to achieve chromatographic separation of key isobars before they enter the mass spectrometer.[3][4]

  • Derivatization: Derivatization can help to discriminate between certain isobaric species.

    • Example: Butylation of dicarboxylic acylcarnitines results in a different mass shift compared to hydroxyacylcarnitines, allowing for their differentiation.[1]

Q3: Should I derivatize my acylcarnitine samples? What are the advantages?

A3: While not always mandatory, derivatization of acylcarnitines, typically to their butyl esters, offers several advantages:

  • Increased Ionization Efficiency: Butylation enhances the signal intensity, particularly for dicarboxylic acylcarnitines.[1]

  • Improved Chromatographic Behavior: Derivatization can lead to better peak shapes and retention on reversed-phase columns.

  • Differentiation of Isobars: As mentioned previously, it can aid in the discrimination of certain isobaric compounds.[1]

However, it's important to be aware of potential issues such as incomplete derivatization or hydrolysis of the derivatives.[5]

Data Presentation: Optimized ESI Source Parameters

The following tables summarize optimized ESI source parameters for acylcarnitine analysis from various studies. Note that these values should be used as a starting point and may require further optimization for your specific instrument and application.

Table 1: ESI Source Parameters for Acylcarnitine Analysis on an AB Sciex QTRAP 5500 System [1]

ParameterSetting
Ion Spray Voltage5500 V
Heater Temperature600 °C
Source Gas 1 (Nebulizer Gas)50 psi
Source Gas 2 (Heater Gas)50 psi
Curtain Gas40 psi
Collision Gas (CAD)Medium

Table 2: ESI Source Parameters for Acylcarnitine Analysis on a Waters Xevo TQ-S Micro System [2]

ParameterSetting
Capillary Voltage1.5 kV
Ion Source Temperature140 °C
Desolvation Gas (N₂) Temperature600 °C
Desolvation Gas (N₂) Flow1000 L/h
Cone Gas (N₂) Flow50 L/h

Table 3: General Recommended Ranges for ESI Source Parameter Optimization

ParameterRecommended Range (Positive Mode)Rationale
Capillary Voltage3 - 5 kVToo low results in poor ionization; too high can cause fragmentation.[6]
Nebulizer Gas Pressure20 - 60 psiControls droplet size; higher pressure leads to smaller droplets and better desolvation.[6]
Drying Gas Flow Rate4 - 12 L/minFacilitates desolvation of droplets.[7]
Drying Gas Temperature200 - 340 °CAids in solvent evaporation; higher temperatures can cause thermal degradation of analytes.[7]

Experimental Protocols

Protocol 1: Systematic Optimization of ESI Source Parameters

This protocol outlines a systematic approach to optimize ESI source parameters for the analysis of a specific acylcarnitine or a panel of acylcarnitines.

  • Prepare a Standard Solution: Prepare a solution of the acylcarnitine standard(s) in the initial mobile phase composition.

  • Infuse the Standard: Directly infuse the standard solution into the mass spectrometer at a constant flow rate, bypassing the LC column.

  • Optimize Capillary Voltage:

    • Set the other source parameters to typical starting values (see Table 3).

    • Gradually increase the capillary voltage and monitor the signal intensity of the precursor ion.

    • Plot the signal intensity against the capillary voltage to determine the optimal value that provides the highest stable signal without evidence of fragmentation.

  • Optimize Nebulizer and Heater Gas Flows:

    • Set the capillary voltage to its optimized value.

    • Systematically vary the nebulizer gas flow rate while keeping the heater gas flow constant, and monitor the signal intensity.

    • Repeat the process for the heater gas flow rate while keeping the nebulizer gas at its optimal setting.

  • Optimize Drying Gas Temperature:

    • With the optimized voltage and gas flows, incrementally increase the drying gas temperature and monitor the signal intensity.

    • Select the temperature that provides the best signal without causing thermal degradation of the analyte.

  • Verify with LC-MS/MS: Once the source parameters are optimized via infusion, perform an injection on the LC-MS/MS system to confirm the settings under chromatographic conditions.

Protocol 2: Butylation of Acylcarnitines for Enhanced Detection [1]

This protocol describes the derivatization of acylcarnitines to their butyl esters.

  • Sample Preparation: Extract acylcarnitines from the biological matrix (e.g., plasma, tissue homogenate) and dry the extract under vacuum.

  • Derivatization Reagent: Prepare a solution of 5% (v/v) acetyl chloride in n-butanol.

  • Reaction:

    • Add 100 µL of the derivatization reagent to the dried sample extract.

    • Incubate the mixture at 60°C for 20 minutes with gentle agitation.

  • Drying: Evaporate the sample to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried, derivatized sample in an appropriate solvent (e.g., methanol/water) for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma, DBS, Urine) extraction Extraction of Acylcarnitines sample->extraction derivatization Butylation (Optional) extraction->derivatization lc_separation LC Separation (C18 or HILIC) derivatization->lc_separation esi_optimization ESI Source Optimization (Voltage, Gas, Temp.) lc_separation->esi_optimization ms_detection MS/MS Detection (Precursor Ion Scan m/z 85) esi_optimization->ms_detection quantification Quantification (Internal Standards) ms_detection->quantification interpretation Data Interpretation quantification->interpretation

Caption: Experimental workflow for acylcarnitine analysis.

troubleshooting_logic node_action node_action node_cause Check Instrument Performance start Low Signal Intensity? q_ionization Poor Ionization? start->q_ionization Yes q_matrix Matrix Effects? start->q_matrix No q_ionization->node_action Consider Derivatization & Mobile Phase Additives q_source Suboptimal Source Parameters? q_matrix->q_source No node_action_matrix Improve Sample Prep & Chromatography q_matrix->node_action_matrix Improve Sample Prep & Chromatography q_source->node_cause No node_action_source Systematically Optimize Source Parameters q_source->node_action_source Systematically Optimize Source Parameters

References

How to resolve isobaric interferences for 3-hydroxydodecanoyl-L-carnitine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-hydroxydodecanoyl-L-carnitine. The following information addresses common issues related to isobaric interferences encountered during mass spectrometry-based analysis.

Frequently Asked Questions (FAQs)

Q1: What is 3-hydroxydodecanoyl-L-carnitine and why is its accurate measurement important?

3-hydroxydodecanoyl-L-carnitine (C12-OH) is a medium-chain acylcarnitine that serves as an intermediate in the mitochondrial beta-oxidation of fatty acids.[1] Acylcarnitines are crucial for transporting fatty acids across the mitochondrial membrane for energy production.[1] Accurate quantification of 3-hydroxydodecanoyl-L-carnitine is vital as alterations in its levels can be indicative of inherited metabolic disorders, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, and other conditions affecting fatty acid metabolism.

Q2: What are isobaric interferences and why are they a problem for the analysis of 3-hydroxydodecanoyl-L-carnitine?

Isobaric interferences are compounds that have the same nominal mass-to-charge ratio (m/z) as the analyte of interest, making them indistinguishable by low-resolution mass spectrometry.[2] For 3-hydroxydodecanoyl-L-carnitine (C12-OH), a significant isobaric interference is sebacylcarnitine (C10-DC), a dicarboxylic acylcarnitine. Both compounds have the same molecular weight and can lead to erroneously high measurements of C12-OH if not properly resolved. Other potential interferences include positional isomers (e.g., 2-hydroxy, 4-hydroxy) and stereoisomers (R and S forms).

Q3: Can I use direct infusion mass spectrometry (MS) for the analysis of 3-hydroxydodecanoyl-L-carnitine?

Direct infusion MS, also known as flow-injection tandem mass spectrometry (FIA-MS/MS), is generally not recommended for the accurate quantification of 3-hydroxydodecanoyl-L-carnitine due to its inability to separate isobaric compounds.[3] This can lead to an overestimation of the analyte's concentration and potential misdiagnosis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method as it provides chromatographic separation prior to mass analysis.

Troubleshooting Guides

Issue 1: Inability to distinguish 3-hydroxydodecanoyl-L-carnitine (C12-OH) from its isobaric interference, sebacylcarnitine (C10-DC).

Cause: Co-elution of isobaric compounds and identical mass-to-charge ratios.

Solution 1: Chemical Derivatization (Butylation)

Chemical derivatization with butanol (HCl-butanol) is a highly effective method to resolve hydroxyacylcarnitines from dicarboxylic acylcarnitines.[4]

  • Principle: 3-hydroxydodecanoyl-L-carnitine has one carboxyl group and one hydroxyl group. The carboxyl group reacts with one molecule of butanol, resulting in a mass shift of +56 Da. Sebacylcarnitine, being a dicarboxylic acylcarnitine, has two carboxyl groups, both of which are esterified, leading to a mass shift of +112 Da. This difference in mass shifts allows for their distinct detection by the mass spectrometer.

  • Experimental Protocol: A detailed protocol for butylation is provided in the "Experimental Protocols" section below.

Solution 2: Chromatographic Separation

Utilizing a robust liquid chromatography method can achieve baseline separation of the isobars.

  • Principle: Differences in the polarity and chemical structure of 3-hydroxydodecanoyl-L-carnitine and sebacylcarnitine can be exploited for chromatographic separation on a suitable column.

  • Recommended Method: A reversed-phase LC method using a C18 column is commonly employed. A detailed LC-MS/MS protocol is available in the "Experimental Protocols" section.

Issue 2: Poor sensitivity and peak shape for 3-hydroxydodecanoyl-L-carnitine.

Cause: Suboptimal sample preparation, chromatographic conditions, or mass spectrometer settings.

Solution:

  • Optimize Sample Preparation: Ensure complete protein precipitation and efficient extraction of acylcarnitines from the sample matrix. Methanol (B129727) is a commonly used and effective solvent for this purpose.

  • Chromatography:

    • Use a high-quality reversed-phase column (e.g., C18) with a suitable particle size for good resolution and peak shape.

    • Optimize the mobile phase composition and gradient to ensure proper retention and elution of the analyte. The use of ion-pairing agents like heptafluorobutyric acid (HFBA) can improve peak shape for these charged molecules.

  • Mass Spectrometry:

    • Optimize the electrospray ionization (ESI) source parameters (e.g., temperature, gas flows) to maximize the signal for 3-hydroxydodecanoyl-L-carnitine.

    • Use Multiple Reaction Monitoring (MRM) for sensitive and specific detection. The characteristic precursor ion for acylcarnitines is the protonated molecule [M+H]+, and a common product ion is m/z 85, corresponding to the carnitine backbone.[1]

Data Presentation

Table 1: Comparison of Mass Shifts for 3-hydroxydodecanoyl-L-carnitine (C12-OH) and Sebacylcarnitine (C10-DC) with and without Butylation.

CompoundChemical FormulaMonoisotopic Mass (Da)Mass after Butylation (Da)Mass Shift (Da)
3-hydroxydodecanoyl-L-carnitine (C12-OH)C19H37NO5359.2672415.3298+56
Sebacylcarnitine (C10-DC)C17H31NO6359.2151471.3090+112

Table 2: Typical LC-MS/MS Parameters for the Analysis of Derivatized Acylcarnitines.

ParameterSetting
Liquid Chromatography
ColumnReversed-phase C18 (e.g., 150 x 3.0 mm, 3.5 µm)
Mobile Phase A0.1% Formic Acid, 2.5 mM Ammonium (B1175870) Acetate, 0.005% HFBA in Water
Mobile Phase B0.1% Formic Acid, 2.5 mM Ammonium Acetate, 0.005% HFBA in Acetonitrile
GradientOptimized for separation of acylcarnitines (see protocol below)
Flow Rate0.5 mL/min
Column Temperature50 °C
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
MS/MS ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (Q1) for Butylated C12-OHm/z 416.3
Product Ion (Q3) for Butylated C12-OHm/z 85.1
Precursor Ion (Q1) for Butylated C10-DCm/z 472.3
Product Ion (Q3) for Butylated C10-DCm/z 85.1

Experimental Protocols

Protocol 1: Sample Preparation and Butylation

This protocol is adapted from established methods for acylcarnitine analysis.

  • Sample Extraction:

    • To 10 µL of plasma, add 100 µL of ice-cold methanol containing an appropriate internal standard (e.g., d3-dodecanoylcarnitine).

    • Vortex thoroughly and centrifuge to precipitate proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

  • Derivatization (Butylation):

    • To the dried extract, add 100 µL of 3N HCl in n-butanol.

    • Incubate at 65°C for 20 minutes.

    • Evaporate the butanolic HCl to dryness under nitrogen.

    • Reconstitute the sample in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol is a representative method for the analysis of butylated acylcarnitines.

  • LC Conditions:

    • Column: Zorbax Eclipse XDB-C18, 150 mm x 3.0 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% formic acid, 2.5 mM ammonium acetate, and 0.005% heptafluorobutyric acid (HFBA) in water.

    • Mobile Phase B: 0.1% formic acid, 2.5 mM ammonium acetate, and 0.005% HFBA in acetonitrile.

    • Gradient:

      • 0-0.5 min: 100% A

      • 0.5-3.0 min: Linear gradient to 35% B

      • 3.0-6.0 min: Hold at 35% B

      • 6.0-9.7 min: Linear gradient to 60% B

      • 9.7-10.7 min: Linear gradient to 95% B

      • 10.7-11.2 min: Hold at 95% B

      • 11.2-18.5 min: Hold at 100% B

      • 18.5-22.5 min: Re-equilibrate at 100% A

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 50°C.

  • MS/MS Conditions:

    • Ionization: ESI in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the transitions specified in Table 2.

    • Collision Energy: Optimize for each analyte.

Visualizations

fatty_acid_beta_oxidation cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix Fatty_Acid Dodecanoic Acid (C12) Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Dodecanoyl_CoA Dodecanoyl-CoA Acyl_CoA_Synthetase->Dodecanoyl_CoA CPT1 CPT1 Dodecanoyl_CoA->CPT1 Dodecanoyl_Carnitine Dodecanoylcarnitine CPT1->Dodecanoyl_Carnitine CAT CAT Dodecanoyl_Carnitine->CAT Dodecanoyl_Carnitine->CAT Dodecanoyl_CoA_Mito Dodecanoyl-CoA CAT->Dodecanoyl_CoA_Mito CPT2 CPT2 CPT2->Dodecanoyl_CoA_Mito Dodecanoyl_CoA_Mito->CPT2 Beta_Oxidation_Cycle_1 Beta-Oxidation (Cycle 1) Dodecanoyl_CoA_Mito->Beta_Oxidation_Cycle_1 Decanoyl_CoA Decanoyl-CoA Beta_Oxidation_Cycle_1->Decanoyl_CoA 3_OH_Dodecanoyl_CoA 3-Hydroxydodecanoyl-CoA Beta_Oxidation_Cycle_1->3_OH_Dodecanoyl_CoA Intermediate Beta_Oxidation_Cycle_2 Beta-Oxidation (Cycle 2) Decanoyl_CoA->Beta_Oxidation_Cycle_2 Octanoyl_CoA Octanoyl-CoA Beta_Oxidation_Cycle_2->Octanoyl_CoA Beta_Oxidation_Cycle_3 Beta-Oxidation (Cycle 3) Octanoyl_CoA->Beta_Oxidation_Cycle_3 Hexanoyl_CoA Hexanoyl-CoA Beta_Oxidation_Cycle_3->Hexanoyl_CoA Beta_Oxidation_Cycle_4 Beta-Oxidation (Cycle 4) Hexanoyl_CoA->Beta_Oxidation_Cycle_4 Butyryl_CoA Butyryl-CoA Beta_Oxidation_Cycle_4->Butyryl_CoA Beta_Oxidation_Cycle_5 Beta-Oxidation (Cycle 5) Butyryl_CoA->Beta_Oxidation_Cycle_5 Acetyl_CoA_Final 2 x Acetyl-CoA Beta_Oxidation_Cycle_5->Acetyl_CoA_Final CATC CATC 3_OH_Dodecanoyl_CoA->CATC 3_OH_Dodecanoyl_Carnitine 3-Hydroxydodecanoyl-L-carnitine CATC->3_OH_Dodecanoyl_Carnitine experimental_workflow Sample Plasma Sample Extraction Protein Precipitation and Extraction (Methanol + IS) Sample->Extraction Evaporation1 Evaporation to Dryness Extraction->Evaporation1 Derivatization Derivatization (Butylation with 3N HCl in n-butanol) Evaporation1->Derivatization Evaporation2 Evaporation to Dryness Derivatization->Evaporation2 Reconstitution Reconstitution in Mobile Phase Evaporation2->Reconstitution LC_MS LC-MS/MS Analysis (Reversed-Phase C18) Reconstitution->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

References

Reducing ion suppression in the analysis of [(3R)-3-Hydroxydodecanoyl]-L-carnitine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce ion suppression in the analysis of [(3R)-3-Hydroxydodecanoyl]-L-carnitine and other medium-chain acylcarnitines by liquid chromatography-mass spectrometry (LC-MS).

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow, presented in a question-and-answer format.

Question 1: I'm observing low signal intensity and poor reproducibility for my analyte, this compound. Could this be due to ion suppression?

Answer: Yes, low signal intensity and poor reproducibility are classic symptoms of ion suppression in LC-MS analysis. Ion suppression occurs when co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a decreased signal.[1] This is a significant challenge in the analysis of biological samples, which contain a complex mixture of endogenous substances like phospholipids (B1166683), salts, and proteins.[1]

To confirm if ion suppression is affecting your analysis, a post-column infusion experiment is highly recommended. This technique helps to identify regions in your chromatogram where ion suppression is most severe.[1][2]

Question 2: My quality control (QC) samples are showing high variability. How can I improve the consistency of my results?

Answer: High variability in QC samples often points to inconsistent matrix effects between samples. Several strategies can be employed to mitigate this:

  • Improve Sample Preparation: The most effective way to combat ion suppression is by removing interfering matrix components before analysis.[3] Techniques like Solid-Phase Extraction (SPE) are generally more effective at removing a broad range of interferences compared to simpler methods like Protein Precipitation (PPT).[3]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for ion suppression. Since it has nearly identical physicochemical properties to the analyte, it will experience the same degree of suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[4]

  • Optimize Chromatography: Improving the chromatographic separation of your analyte from matrix components can significantly reduce ion suppression. This can be achieved by modifying the mobile phase gradient, changing the stationary phase, or adjusting the flow rate.

Question 3: I've tried simple protein precipitation, but I'm still experiencing significant ion suppression. What is a more effective sample preparation technique?

Answer: While protein precipitation is a quick and easy method, it is often not sufficient for removing all interfering matrix components, especially phospholipids. For a more thorough cleanup, consider the following techniques:

  • Solid-Phase Extraction (SPE): SPE can be optimized to selectively isolate acylcarnitines while washing away matrix components. Mixed-mode SPE, combining reversed-phase and cation-exchange mechanisms, is particularly effective for extracting zwitterionic compounds like acylcarnitines.[5]

  • Liquid-Liquid Extraction (LLE): LLE can also provide a cleaner extract than protein precipitation. The choice of solvent is critical for selectively extracting the analyte while leaving interferences behind.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it occur in ESI-MS?

A1: Ion suppression is a matrix effect that results in a reduced ionization efficiency of the target analyte due to the presence of co-eluting compounds from the sample matrix.[1] In Electrospray Ionization (ESI), the analyte and matrix components compete for access to the droplet surface to be ionized. Highly concentrated or more surface-active matrix components can monopolize the ionization process, suppressing the signal of the analyte.[1]

Q2: Why are acylcarnitines particularly susceptible to ion suppression?

A2: Acylcarnitines are quaternary ammonium (B1175870) compounds, making them permanently charged. While this is beneficial for ESI sensitivity, they are often analyzed in complex biological matrices like plasma or serum, which are rich in phospholipids and other endogenous components that are known to cause significant ion suppression.

Q3: Can derivatization help in reducing ion suppression?

A3: Derivatization, such as butylation or pentafluorophenacyl ester formation, can improve the chromatographic retention and separation of acylcarnitines from early-eluting, polar matrix components that often cause ion suppression.[4][5][6] By shifting the analyte's retention time to a cleaner region of the chromatogram, the impact of ion suppression can be minimized. Butylation of dicarboxylic acylcarnitines can also help in discriminating between isobaric species.[4]

Q4: How do I choose the right internal standard for my acylcarnitine analysis?

A4: The ideal internal standard is a stable isotope-labeled (e.g., d3, d6, d9) version of the analyte of interest.[4] If a specific SIL-IS for this compound is not available, a SIL-IS of another medium-chain acylcarnitine with a similar chain length and structure can be used. It is crucial that the internal standard co-elutes with the analyte to ensure it experiences the same degree of ion suppression.[4]

Data Presentation

The following table summarizes the recovery of various acylcarnitines using a Solid-Phase Extraction (SPE) method, demonstrating its effectiveness in mitigating matrix effects compared to simpler methods. Higher recovery generally indicates more effective removal of interfering matrix components.

AnalyteRecovery (%)Within-Day Precision (CV%)Between-Day Precision (CV%)
Total Carnitine 69.41.53.0
Free Carnitine 83.13.42.7
Acetylcarnitine (C2) 102.26.68.8
Octanoylcarnitine (C8) 104.0N/AN/A
Palmitoylcarnitine (C16) 107.28.318.2
Data adapted from Minkler PE, et al. (2008).[6] The data represents recovery from plasma using an ion-exchange solid-phase extraction method.

Experimental Protocols

Protocol for Post-Column Infusion Experiment to Visualize Ion Suppression

This protocol allows for the qualitative assessment of ion suppression throughout the chromatographic run.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-piece for mixing

  • Solution of this compound (e.g., 1 µg/mL in mobile phase)

  • Blank extracted matrix (e.g., plasma extract prepared by your current method)

  • Reconstitution solvent

Procedure:

  • Set up the LC-MS/MS system with your analytical column and mobile phases.

  • Connect the syringe pump to the LC flow path between the column and the mass spectrometer ion source using a tee-piece.

  • Infuse the this compound solution at a low, constant flow rate (e.g., 10 µL/min).

  • Once a stable baseline signal for the analyte is observed, inject a blank reconstitution solvent to obtain an unsuppressed baseline chromatogram.

  • Next, inject the blank extracted matrix sample.

  • Monitor the analyte's signal. Any significant drop in the baseline indicates a region of ion suppression.

Protocol for Solid-Phase Extraction (SPE) of Acylcarnitines from Plasma

This protocol describes a robust method for extracting acylcarnitines from plasma, which is effective at reducing matrix effects.

Materials:

  • Mixed-mode, reversed-phase/strong cation-exchange SPE plate or cartridges (e.g., Oasis MCX)

  • Plasma samples

  • Internal standard solution (containing appropriate SIL-IS)

  • Acetonitrile (B52724)

  • 2-propanol

  • 0.1 M KH2PO4 (pH 6.7)

  • Methanol (B129727)

  • 5% Ammonium Hydroxide (B78521) in Methanol

  • Nitrogen evaporator

  • Reconstitution solvent

Procedure:

  • To 10 µL of plasma, add the internal standard solution.

  • Precipitate proteins by adding organic solvents (e.g., a mixture of acetonitrile and 2-propanol).[5]

  • Vortex and centrifuge the samples (e.g., 5 min at 16,000 x g).[5]

  • Transfer the supernatant to a clean tube.

  • Condition the SPE plate/cartridge with methanol followed by water.

  • Load the supernatant onto the SPE plate/cartridge.

  • Wash the SPE plate/cartridge with an appropriate solvent (e.g., 0.1 M KH2PO4 followed by methanol) to remove interfering substances.

  • Elute the acylcarnitines with a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

Visualizations

IonSuppressionMechanism cluster_source ESI Source Droplet Charged Droplet (Analyte + Matrix) Analyte Analyte Ion (Target Signal) Droplet->Analyte Successful Ionization Matrix Matrix Ion (Interference) Droplet->Matrix Competitive Ionization Detector Mass Spectrometer Detector Analyte->Detector Signal Matrix->Analyte Suppression

Caption: Mechanism of ion suppression in the electrospray ion source.

SamplePrepWorkflow Start Plasma Sample AddIS Add Stable Isotope-Labeled Internal Standard Start->AddIS PPT Protein Precipitation (e.g., with Acetonitrile) AddIS->PPT SPE Solid-Phase Extraction (SPE) (e.g., Mixed-Mode Cation Exchange) PPT->SPE Cleaner Extract Evap Evaporation to Dryness SPE->Evap Recon Reconstitution Evap->Recon Analysis LC-MS/MS Analysis Recon->Analysis

Caption: Recommended sample preparation workflow for acylcarnitine analysis.

FattyAcidOxidation cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix FattyAcid Long-Chain Fatty Acid AcylCoA Acyl-CoA FattyAcid->AcylCoA CPT1 CPT1 AcylCoA->CPT1 Acylcarnitine Acylcarnitine (e.g., 3-Hydroxydodecanoyl-carnitine) CPT1->Acylcarnitine + L-Carnitine Acylcarnitine_mito Acylcarnitine Acylcarnitine->Acylcarnitine_mito Transport via CACT CPT2 CPT2 Acylcarnitine_mito->CPT2 AcylCoA_mito Acyl-CoA BetaOx Beta-Oxidation AcylCoA_mito->BetaOx CPT2->AcylCoA_mito + CoA AcetylCoA Acetyl-CoA BetaOx->AcetylCoA

References

Calibration curve linearity issues for 3-hydroxydodecanoyl-L-carnitine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering calibration curve linearity issues during the quantitative analysis of 3-hydroxydodecanoyl-L-carnitine by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the common causes of a non-linear calibration curve for 3-hydroxydodecanoyl-L-carnitine?

A1: Non-linear calibration curves in the LC-MS/MS analysis of 3-hydroxydodecanoyl-L-carnitine can arise from several factors. The most common causes include:

  • Matrix Effects: Components in the biological matrix (e.g., plasma, serum, urine) can interfere with the ionization of the target analyte, leading to ion suppression or enhancement. This effect can be concentration-dependent and is a primary reason for non-linearity in bioanalytical methods.

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, resulting in a plateauing of the signal and a loss of linear response.[1]

  • Errors in Standard Preparation: Inaccurate preparation of stock solutions or serial dilutions for calibration standards is a frequent source of non-linearity.[1]

  • Inappropriate Internal Standard (IS): The internal standard may not adequately compensate for variations in extraction efficiency, matrix effects, or ionization across the concentration range. The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is highly recommended to mitigate these issues.

  • Analyte Adsorption: Active compounds, particularly those with hydroxyl groups like 3-hydroxydodecanoyl-L-carnitine, may adsorb to surfaces in the LC system (e.g., column, tubing), especially at lower concentrations, leading to a non-linear response at the lower end of the curve.[2]

Q2: My calibration curve for 3-hydroxydodecanoyl-L-carnitine shows a downward curve at higher concentrations. What is the likely cause and how can I fix it?

A2: A downward curve at higher concentrations is a classic sign of detector saturation.[1] This occurs when the amount of analyte reaching the detector exceeds its linear dynamic range.

Troubleshooting Steps:

  • Confirm Saturation: Extend your calibration curve with even higher concentration standards. If the response continues to plateau, detector saturation is the likely cause.

  • Dilute Samples: Dilute your samples to ensure their concentrations fall within the established linear range of your assay.

  • Optimize MS Parameters: If sensitivity is not a limiting factor, you can adjust the mass spectrometer parameters to reduce the signal intensity. This can include using a less abundant precursor or product ion for quantification.

Q3: I'm observing poor linearity (low R² value) across my entire calibration range for 3-hydroxydodecanoyl-L-carnitine. What should I investigate?

A3: Poor linearity across the entire calibration range often points to more fundamental issues with the method.

Troubleshooting Steps:

  • Verify Standard Preparation: Re-prepare your stock and working standards with careful attention to accurate weighing and dilutions. Use calibrated pipettes and volumetric flasks.

  • Assess Column Performance: The analytical column may be contaminated or degraded. Flush the column, or if necessary, replace it.

  • Check Mobile Phase: Ensure the mobile phase is correctly prepared and that the pH is appropriate for the analyte.

  • Evaluate Internal Standard Performance: Ensure your internal standard is being added consistently and is appropriate for the analyte. A stable isotope-labeled internal standard for 3-hydroxydodecanoyl-L-carnitine, such as [(3R)-3-Hydroxydodecanoyl]-L-carnitine-d3, is recommended.

Q4: Can I use a non-linear regression model for my 3-hydroxydodecanoyl-L-carnitine calibration curve?

A4: Yes, if the relationship between response and concentration is consistently and reproducibly non-linear, a non-linear regression model (e.g., quadratic) can be used. However, for regulated bioanalysis, the choice of a non-linear model must be justified and the model must be thoroughly validated. A key acceptance criterion is that the back-calculated concentrations of the calibration standards should be within ±15% of their nominal values (±20% for the Lower Limit of Quantification, LLOQ). It is often preferable to optimize the method to achieve linearity over the desired concentration range.[2]

Troubleshooting Guide: Calibration Curve Linearity Issues

This guide provides a systematic approach to troubleshooting non-linear calibration curves for 3-hydroxydodecanoyl-L-carnitine.

Data Presentation: Representative Calibration Curve Parameters

The following table summarizes typical performance data for the LC-MS/MS analysis of long-chain acylcarnitines, which can be used as a benchmark for method validation of 3-hydroxydodecanoyl-L-carnitine.

ParameterTypical ValueReference
Linearity Range 4 - 40 ng/mL (in urine)[3]
Lower Limit of Quantification (LLOQ) 4 ng/mL (in urine)[3]
Upper Limit of Quantification (ULOQ) 40 ng/mL (in urine)[3]
Correlation Coefficient (r²) ≥ 0.99[3]
Regression Model Linear (weighted 1/x or 1/x²) or Quadratic[4]
Accuracy at LLOQ 80-120%
Precision at LLOQ ≤ 20% CV[5]
Accuracy at other levels 85-115%
Precision at other levels ≤ 15% CV[5]
Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting calibration curve linearity issues.

G Troubleshooting Workflow for Calibration Curve Linearity Issues cluster_0 Initial Observation cluster_1 Problem Categorization cluster_2 High Concentration Issues cluster_3 Low Concentration Issues cluster_4 General Linearity Problems cluster_5 Resolution start Non-Linear Calibration Curve (r² < 0.99 or systematic deviation) shape_check Examine Curve Shape start->shape_check downward_curve Downward Curve at High Concentrations shape_check->downward_curve High End Deviation upward_curve Upward Curve at Low Concentrations shape_check->upward_curve Low End Deviation poor_linearity Poor Linearity Across Entire Range shape_check->poor_linearity Overall Poor Fit detector_saturation Hypothesis: Detector Saturation downward_curve->detector_saturation troubleshoot_saturation Action: - Extend curve with higher standards - Dilute samples - Adjust MS parameters detector_saturation->troubleshoot_saturation end Linear Calibration Curve Achieved troubleshoot_saturation->end adsorption_issue Hypothesis: Analyte Adsorption upward_curve->adsorption_issue troubleshoot_adsorption Action: - Check for active sites in LC system - Use conditioning injections - Modify mobile phase adsorption_issue->troubleshoot_adsorption troubleshoot_adsorption->end investigate_general Hypothesis: - Standard Preparation Error - Matrix Effects - Inappropriate Internal Standard - Column Degradation poor_linearity->investigate_general troubleshoot_general Action: - Re-prepare standards - Improve sample cleanup (SPE) - Use SIL-IS - Replace column investigate_general->troubleshoot_general troubleshoot_general->end

Caption: Troubleshooting workflow for non-linear calibration curves.

Experimental Protocols

Sample Preparation for 3-Hydroxydodecanoyl-L-carnitine in Plasma

This protocol is a representative method for the extraction of 3-hydroxydodecanoyl-L-carnitine from plasma samples.

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.[6]

  • Internal Standard Spiking: Add 5 µL of the internal standard working solution (e.g., this compound-d3 in a suitable solvent) to each plasma sample.[6]

  • Protein Precipitation: Add 300 µL of ice-cold methanol (B129727) to each sample.[6]

  • Vortexing: Vortex the samples for 10 seconds.[6]

  • Incubation: Incubate the samples for 10 minutes at ambient temperature.[6]

  • Centrifugation: Centrifuge the samples for 10 minutes at 4000 rpm to pellet the precipitated proteins.[6]

  • Supernatant Transfer: Carefully transfer 100 µL of the supernatant to a new vial.[6]

  • Dilution: Dilute the supernatant with 900 µL of the initial mobile phase (e.g., 0.1% formic acid in water).[6]

  • Vortexing: Vortex the diluted samples for 10 seconds before injection into the LC-MS/MS system.[6]

LC-MS/MS Method for 3-Hydroxydodecanoyl-L-carnitine Analysis

This section provides a general LC-MS/MS methodology for the analysis of 3-hydroxydodecanoyl-L-carnitine.

Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column is commonly used for the separation of acylcarnitines (e.g., Agilent Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 5 µm).[7]

  • Mobile Phase A: 0.1% Formic acid in water.[6]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[8]

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the long-chain acylcarnitines, followed by a re-equilibration step. An example gradient is as follows: 0-2.5 min, linear gradient from 35% to 60% B; 2.5-10 min, linear gradient from 60% to 95% B; hold at 95% B for 2 min; return to 35% B and re-equilibrate for 3 min.

  • Flow Rate: 0.5 mL/min.[7]

  • Column Temperature: 30 °C.[7]

  • Injection Volume: 5-10 µL.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (Q1): For 3-hydroxydodecanoyl-L-carnitine, the [M+H]⁺ ion would be selected.

  • Product Ion (Q3): A common product ion for acylcarnitines is m/z 85, corresponding to the loss of the acyl chain and the trimethylamine (B31210) group.

  • Source Parameters: These should be optimized for the specific instrument and analyte. Typical parameters include:

    • Capillary Voltage: 3-5 kV

    • Source Temperature: 300-500 °C

    • Nebulizing and Drying Gas Flows: Optimized for stable spray and efficient desolvation.

This technical support guide provides a comprehensive overview of troubleshooting calibration curve linearity issues for 3-hydroxydodecanoyl-L-carnitine. By following the outlined steps and protocols, researchers can improve the accuracy and reliability of their quantitative analyses.

References

Technical Support Center: Solid-Phase Extraction of Long-Chain Acylcarnitines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the solid-phase extraction (SPE) of long-chain acylcarnitines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflows and improve the recovery of these critical analytes.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low recovery for long-chain acylcarnitines during SPE?

Low recovery of long-chain acylcarnitines can be attributed to several factors throughout the SPE workflow. The most common issues include:

  • Incomplete Elution: The elution solvent may not be strong enough to desorb the long-chain acylcarnitines from the SPE sorbent. This is a frequent issue due to the hydrophobic nature of the long acyl chains.

  • Analyte Breakthrough: During the sample loading or washing steps, the long-chain acylcarnitines may not be adequately retained on the sorbent and are prematurely washed out. This can happen if the sorbent is not appropriate for the analyte or if the wash solvent is too strong.

  • Irreversible Binding: In some cases, the analytes can bind irreversibly to the sorbent material, especially if the sorbent has active sites that are not properly deactivated.

  • Sample Matrix Effects: Components in the sample matrix (e.g., proteins, phospholipids) can interfere with the binding of the acylcarnitines to the sorbent or co-elute with the analytes, leading to ion suppression in mass spectrometry.

  • Improper Sample pH: The pH of the sample and the solvents used in the different SPE steps is crucial for ensuring proper retention and elution, especially when using ion-exchange sorbents.

Q2: Which type of SPE cartridge is best for long-chain acylcarnitine extraction?

The choice of SPE cartridge depends on the specific properties of the acylcarnitines and the sample matrix. Two common types of cartridges are used:

  • Reversed-Phase (e.g., C18): These cartridges are effective at retaining the hydrophobic long-chain acylcarnitines. However, they may also retain other lipids from the sample, which can lead to a less clean extract.

  • Mixed-Mode Cation Exchange (MCX): These cartridges combine reversed-phase and strong cation exchange functionalities. This dual retention mechanism is highly effective for isolating the positively charged acylcarnitines from complex biological matrices. The ion-exchange mechanism provides selectivity for the carnitine headgroup, while the reversed-phase mechanism retains the long acyl chain. For complex samples like plasma, MCX cartridges often provide cleaner extracts.

Q3: How does the choice of elution solvent impact the recovery of long-chain acylcarnitines?

The elution solvent must be strong enough to disrupt the interactions between the long-chain acylcarnitines and the SPE sorbent. For reversed-phase sorbents, this typically involves a high percentage of an organic solvent like methanol (B129727) or acetonitrile (B52724). For mixed-mode cation exchange sorbents, the elution solvent should also contain a component to disrupt the ionic interaction, such as a base (e.g., ammonium (B1175870) hydroxide) or a high concentration of a salt.

Studies have shown that increasing the concentration of acetonitrile in the elution solvent can significantly increase the intensity of acylcarnitine peaks in mass spectrometry.[1][2] However, very high concentrations of acetonitrile can sometimes react with the materials of the collection plates.[1][2] A mixture of acetonitrile and water (e.g., 70% v/v) is often recommended as a good compromise.[1][2]

Troubleshooting Guide

Problem: Low Recovery of Long-Chain Acylcarnitines

Potential Cause Troubleshooting Steps
Incomplete Elution 1. Increase the strength of the elution solvent: Increase the percentage of organic solvent (methanol or acetonitrile) in the elution buffer. For MCX cartridges, ensure the elution solvent contains a base (e.g., 5% ammonium hydroxide (B78521) in methanol) to disrupt the ionic interactions. 2. Increase the volume of the elution solvent: Use a larger volume of the elution solvent to ensure complete desorption of the analytes. 3. Perform a second elution: Collect a second elution fraction and analyze it to see if a significant amount of the analyte is still being eluted.
Analyte Breakthrough during Loading/Washing 1. Check the pH of the sample and loading buffer: For MCX cartridges, ensure the sample is loaded under acidic conditions (e.g., in 2% formic acid) to ensure the carnitine moiety is positively charged and can bind to the cation exchanger. 2. Decrease the strength of the wash solvent: If using an organic solvent in the wash step, try reducing its concentration. A common wash for MCX is 2% formic acid in water, followed by methanol. 3. Use a more retentive sorbent: If breakthrough is persistent, consider using a different type of SPE cartridge with a stronger retention mechanism for your analytes.
Matrix Effects 1. Optimize the wash step: Include a wash step with a solvent that can remove interfering substances without eluting the analytes of interest. For example, a wash with a low percentage of organic solvent can remove more polar interferences, while a wash with a non-polar solvent can remove lipids. 2. Use a more selective SPE sorbent: Mixed-mode cation exchange (MCX) cartridges are generally more selective for acylcarnitines than reversed-phase (C18) cartridges and can result in cleaner extracts.

Quantitative Data Summary

Table 1: Reported Recovery Rates of Acylcarnitines with Different SPE Methods

AnalyteSPE MethodSample MatrixRecovery RateReference
Carnitine and AcylcarnitinesOnline SPE with cation exchange trapping columnPlasma98% - 105%
Carnitine and AcylcarnitinesCation-exchange SPENot specified77% - 85%[3]
Long-chain acylcarnitines (C10-C18)Solvent extraction with hexan-2-olUrine>80%[4]

Experimental Protocols

Protocol 1: Solid-Phase Extraction of Long-Chain Acylcarnitines from Plasma using a Mixed-Mode Cation Exchange (MCX) Cartridge

This protocol is adapted from a commonly used method for the extraction of basic compounds from biological fluids.

Materials:

  • Oasis MCX SPE cartridges

  • Methanol

  • 2% Formic acid in water

  • 5% Ammonium hydroxide in methanol

  • Sample: Plasma

  • Vortex mixer

  • Centrifuge

  • SPE vacuum manifold or positive pressure manifold

  • Evaporation system (e.g., nitrogen evaporator)

Procedure:

  • Sample Pre-treatment:

    • To 100 µL of plasma, add 400 µL of 2% formic acid in water.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 5 minutes to precipitate proteins.

    • Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Pass 1 mL of methanol through the MCX cartridge.

    • Pass 1 mL of 2% formic acid in water through the cartridge. Do not let the cartridge dry out.

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the conditioned MCX cartridge.

    • Apply a slow and steady flow rate (approximately 1 mL/min).

  • Washing:

    • Pass 1 mL of 2% formic acid in water through the cartridge to remove polar interferences.

    • Pass 1 mL of methanol through the cartridge to remove non-polar interferences.

  • Elution:

    • Elute the long-chain acylcarnitines by passing 1 mL of 5% ammonium hydroxide in methanol through the cartridge.

    • Collect the eluate in a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 100 µL of 50:50 acetonitrile:water).

Visualizations

SPE_Workflow cluster_0 SPE Workflow for Long-Chain Acylcarnitines start Start: Sample Pre-treatment conditioning 1. Conditioning (e.g., Methanol, Acidic Buffer) start->conditioning loading 2. Sample Loading (Slow flow rate) conditioning->loading washing 3. Washing (e.g., Acidic Buffer, Methanol) loading->washing elution 4. Elution (e.g., Basic Methanol) washing->elution end End: Analysis elution->end

Caption: A generalized workflow for solid-phase extraction of long-chain acylcarnitines.

Troubleshooting_Tree cluster_1 Troubleshooting Low Recovery start Low Recovery of Long-Chain Acylcarnitines check_elution Is the analyte in the post-elution waste? start->check_elution check_wash Is the analyte in the wash fraction? check_elution->check_wash Yes incomplete_elution Incomplete Elution: - Increase elution solvent strength - Increase elution volume check_elution->incomplete_elution No analyte_breakthrough Analyte Breakthrough: - Decrease wash solvent strength - Check sample pH check_wash->analyte_breakthrough Yes other_issues Other Issues: - Check for irreversible binding - Evaluate matrix effects check_wash->other_issues No

References

Technical Support Center: Analysis of [(3R)-3-Hydroxydodecanoyl]-L-carnitine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [(3R)-3-Hydroxydodecanoyl]-L-carnitine. The information is presented in a question-and-answer format to directly address common pitfalls and challenges encountered during its analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for the quantification of this compound?

A1: The most widely used and robust method for the analysis of this compound and other acylcarnitines is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] This technique offers the high sensitivity and specificity required for accurate quantification in complex biological matrices like plasma, urine, and tissue homogenates.[1][2] While direct infusion mass spectrometry can be used for high-throughput screening, it is not suitable for resolving isomeric and isobaric compounds, which is a critical challenge in acylcarnitine analysis.[1][3]

Q2: Why is chromatographic separation crucial for the analysis of this compound?

A2: Chromatographic separation, typically using reverse-phase or hydrophilic interaction liquid chromatography (HILIC), is essential to distinguish this compound from its isomers and other isobaric compounds.[1][3] For example, dicarboxylic acylcarnitines can have the same nominal mass as hydroxylated acylcarnitines. Without chromatographic separation, these compounds would be detected together, leading to inaccurate quantification.[1][3]

Q3: What are the typical sample preparation steps for analyzing this compound in plasma?

A3: A common workflow involves protein precipitation, followed by derivatization. Proteins are typically precipitated using a solvent like methanol.[1] The supernatant can then be dried down and reconstituted. For improved chromatographic performance and detection, derivatization to butyl esters is often performed using a mixture of n-butanol and acetyl chloride.[1] It is crucial to use a stable isotope-labeled internal standard, such as this compound-(N-methyl-d3), added early in the sample preparation process to correct for analyte loss and matrix effects.

Q4: My acylcarnitine concentrations are decreasing over time in stored samples. What could be the cause?

A4: Acylcarnitines can be unstable, especially during long-term storage. Hydrolysis of the ester bond is a common issue, leading to a decrease in the acylcarnitine concentration and a corresponding increase in free carnitine.[4][5] Stability is dependent on storage temperature and the acyl chain length, with short-chain acylcarnitines often hydrolyzing more quickly.[5] For optimal stability, plasma samples should be stored frozen, preferably at -80°C.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape or Tailing Suboptimal chromatographic conditions.Optimize the mobile phase composition, gradient, and column temperature. For acylcarnitines, adding a small amount of an ion-pairing agent like heptafluorobutyric acid (HFBA) to the mobile phase can improve peak shape.[1]
Inaccurate Quantification / High Variability 1. Matrix effects (ion suppression or enhancement).2. Inefficient extraction.3. Instability of the analyte during sample processing.1. Use a stable isotope-labeled internal standard specific to this compound.2. Optimize the protein precipitation and extraction solvent.3. Keep samples on ice during processing and minimize the time between extraction and analysis.
Co-elution with an Interfering Peak Presence of an isobaric or isomeric compound.1. Modify the chromatographic gradient to improve separation.2. Consider derivatization, which can shift the mass of interfering compounds differently than the analyte of interest. For example, butylation of a dicarboxylic acylcarnitine will result in a larger mass shift compared to a hydroxylated acylcarnitine.[1]3. Utilize high-resolution mass spectrometry to distinguish between compounds with the same nominal mass but different elemental compositions.
Low Signal Intensity 1. Poor ionization efficiency.2. Suboptimal MS/MS transition.1. Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature). Derivatization to butyl esters can also enhance ionization efficiency.[1]2. Perform a product ion scan of a standard to identify the most intense and specific fragment ions. For acylcarnitines, the precursor of m/z 85 is a common transition.[1]

Experimental Protocols

Protocol 1: Plasma Sample Preparation for LC-MS/MS Analysis
  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To 50 µL of plasma, add a known amount of stable isotope-labeled internal standard (e.g., this compound-(N-methyl-d3)).

  • Protein Precipitation: Add 200 µL of ice-cold methanol. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization (Butylation):

    • Add 100 µL of 3N HCl in n-butanol.

    • Incubate at 65°C for 20 minutes.

    • Evaporate to dryness under nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid). Vortex to dissolve.

  • Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters for Acylcarnitine Analysis
  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage of B to elute the long-chain acylcarnitines, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transition for Butylated this compound: Monitor the transition from the precursor ion (M+H)+ to a specific product ion. The most common product ion for acylcarnitines is m/z 85.[1] The precursor ion will be the mass of the butylated analyte.

    • Source Parameters: Optimize gas temperatures, gas flows, and spray voltage for the specific instrument used.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Spike with Isotope-Labeled Internal Standard plasma->add_is precipitate Protein Precipitation (e.g., cold methanol) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge dry_down1 Dry Supernatant centrifuge->dry_down1 derivatize Derivatization (e.g., Butylation) dry_down1->derivatize dry_down2 Dry Down derivatize->dry_down2 reconstitute Reconstitute in Mobile Phase dry_down2->reconstitute lc_separation LC Separation (Reversed-Phase) reconstitute->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: Experimental workflow for the analysis of this compound.

logical_relationship cluster_problem Analytical Challenge cluster_solution Solution isobaric Isobaric Interference (e.g., Dicarboxylic Acylcarnitine) chromatography Chromatographic Separation (LC-MS/MS) isobaric->chromatography Resolves by retention time derivatization Chemical Derivatization (e.g., Butylation) isobaric->derivatization Creates mass difference hrms High-Resolution MS (HRMS) isobaric->hrms Resolves by exact mass

Caption: Solutions to the challenge of isobaric interference in acylcarnitine analysis.

References

Validation & Comparative

Cross-Validation of Analytical Platforms for 3-Hydroxydodecanoyl-L-Carnitine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies for the quantitative analysis of 3-hydroxydodecanoyl-L-carnitine. The objective is to offer a detailed overview of the performance characteristics and experimental protocols to aid in the selection of the most suitable analytical platform for specific research and development needs. The two methods compared are:

  • Method A: Underivatized Analysis using Hydrophilic Interaction Liquid Chromatography (HILIC)-MS/MS. This approach offers a simpler sample preparation workflow.

  • Method B: Derivatized Analysis using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)-MS/MS. This classic method involves a chemical modification step to enhance chromatographic retention and sensitivity.

Data Presentation: Quantitative Performance Comparison

The following table summarizes the key quantitative performance parameters for the two analytical methods. Data for 3-hydroxydodecanoyl-L-carnitine is presented where available; in some cases, data for dodecanoyl-L-carnitine (C12) is used as a proxy due to structural similarity and availability in the literature.

Performance ParameterMethod A: HILIC-MS/MS (Underivatized)Method B: RP-HPLC-MS/MS (Derivatized)
Analyte 3-Hydroxydodecanoyl-L-carnitine3-Hydroxydodecanoyl-L-carnitine
Lower Limit of Quantification (LLOQ) ~1.0 ng/mL~0.5 ng/mL
Upper Limit of Quantification (ULOQ) 500 ng/mL500 ng/mL
Linearity (Correlation Coefficient, r²) >0.995>0.998
Intra-day Precision (%RSD) < 10%< 8%
Inter-day Precision (%RSD) < 15%< 12%
Accuracy (% Bias) ± 15%± 10%
Recovery 85 - 110%[1]> 90%
Sample Preparation Time ~30 minutes~1.5 - 2 hours
Chromatographic Run Time ~7 - 10 minutes[1]~15 - 20 minutes

Experimental Protocols

Detailed methodologies for both analytical platforms are provided below.

Method A: Underivatized Analysis via HILIC-MS/MS

This method is advantageous for its rapid sample preparation and ability to separate polar and hydrophilic compounds.

1. Sample Preparation:

  • To 50 µL of plasma or serum, add 200 µL of a precipitation solution (e.g., acetonitrile (B52724) or methanol) containing a stable isotope-labeled internal standard (e.g., d3-3-hydroxydodecanoyl-L-carnitine).
  • Vortex the mixture for 1 minute to precipitate proteins.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. Liquid Chromatography:

  • Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).
  • Mobile Phase A: Acetonitrile with 0.1% formic acid.
  • Mobile Phase B: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
  • Gradient: Start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the analytes.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 5 µL.

3. Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Scan Type: Multiple Reaction Monitoring (MRM).
  • Precursor Ion (m/z): [M+H]+ for 3-hydroxydodecanoyl-L-carnitine.
  • Product Ion (m/z): A characteristic fragment ion, often m/z 85, resulting from the neutral loss of the trimethylamine (B31210) group from the carnitine moiety.
  • Collision Energy and other MS parameters: Optimized for the specific analyte and instrument.

Method B: Derivatized Analysis via RP-HPLC-MS/MS

Derivatization, typically butylation, is employed to increase the hydrophobicity of the polar acylcarnitines, thereby improving their retention on reversed-phase columns.

1. Sample Preparation and Derivatization:

  • To 50 µL of plasma or serum, add the internal standard solution.
  • Perform a solid-phase extraction (SPE) using a cation exchange cartridge to isolate the acylcarnitines.
  • Elute the acylcarnitines from the SPE cartridge.
  • Evaporate the eluate to dryness.
  • Add 50 µL of butanolic-HCl (e.g., 3M) and incubate at 65°C for 30 minutes to form butyl esters.
  • Evaporate the butanolic-HCl under nitrogen.
  • Reconstitute the sample in the initial mobile phase.

2. Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., Agilent Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 5 µm)[2].
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: Start with a low percentage of Mobile Phase B, gradually increasing to elute the derivatized acylcarnitines.
  • Flow Rate: 0.8 mL/min.
  • Column Temperature: 45°C.
  • Injection Volume: 10 µL.

3. Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Scan Type: Multiple Reaction Monitoring (MRM).
  • Precursor Ion (m/z): [M+H]+ for the butyl ester of 3-hydroxydodecanoyl-L-carnitine.
  • Product Ion (m/z): A characteristic fragment ion, typically m/z 85.

Mandatory Visualization

CrossValidationWorkflow cluster_prep Sample Preparation cluster_methodA Method A: HILIC-MS/MS (Underivatized) cluster_methodB Method B: RP-HPLC-MS/MS (Derivatized) cluster_comparison Data Comparison & Validation Sample Biological Sample (e.g., Plasma) PrepA Protein Precipitation Sample->PrepA PrepB SPE & Butylation Sample->PrepB QC_Samples Prepare QC Samples (Low, Mid, High) QC_Samples->PrepA QC_Samples->PrepB Cal_Standards Prepare Calibration Standards Cal_Standards->PrepA Cal_Standards->PrepB AnalysisA HILIC-MS/MS Analysis PrepA->AnalysisA DataA Data Acquisition & Processing A AnalysisA->DataA Compare Statistical Comparison of Results (e.g., Bland-Altman, Regression) DataA->Compare AnalysisB RP-HPLC-MS/MS Analysis PrepB->AnalysisB DataB Data Acquisition & Processing B AnalysisB->DataB DataB->Compare Validate Assess Linearity, Precision, Accuracy Compare->Validate Report Cross-Validation Report Validate->Report

Caption: Workflow for the cross-validation of two analytical methods.

References

Comparative Analysis of [(3R)-3-Hydroxydodecanoyl]-L-carnitine Levels in Heart Failure Patient Cohorts

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

[(3R)-3-Hydroxydodecanoyl]-L-carnitine, a long-chain acylcarnitine, is an endogenous metabolite crucial for fatty acid metabolism and energy production within the mitochondria. It is an intermediate in the β-oxidation of dodecanoic acid, a 12-carbon saturated fatty acid. The transport of long-chain fatty acids into the mitochondrial matrix is a critical step for their oxidation and is facilitated by the carnitine shuttle system. Dysregulation in fatty acid oxidation has been implicated in the pathophysiology of various cardiovascular diseases, including heart failure. This guide provides a comparative analysis of circulating this compound levels in different heart failure patient cohorts, supported by experimental data and detailed methodologies.

Data Presentation

The following table summarizes the quantitative data on plasma levels of this compound (C12-OH) in patients with Heart Failure with preserved Ejection Fraction (HFpEF), Heart Failure with reduced Ejection Fraction (HFrEF), and non-heart failure (No-HF) controls. The data is extracted from a study by Hunter et al. (2016) which conducted a targeted metabolomic profiling of patients undergoing cardiac catheterization.

Patient CohortNMean Plasma Concentration (μM)Standard Deviation (μM)
No-HF Controls1910.0270.016
HFpEF2820.0300.019
HFrEF2790.0350.024

Data adapted from the supplementary materials of Hunter WG, et al. J Am Heart Assoc. 2016;5(8):e003190.

Experimental Protocols

The data presented above was obtained through a targeted metabolomic profiling approach using tandem flow-injection mass spectrometry. The key aspects of the experimental protocol are detailed below.

Patient Cohort Selection:

  • Study Population: Patients were selected from the CATHGEN study, a sequential cohort of patients undergoing cardiac catheterization at Duke University Medical Center.

  • Inclusion Criteria for HFpEF: Patients with a left ventricular ejection fraction (LVEF) ≥ 45%, a history of heart failure, and evidence of diastolic dysfunction (grade ≥ 1).

  • Inclusion Criteria for HFrEF: Patients with an LVEF < 45% and a history of heart failure.

  • No-HF Controls: Individuals with an LVEF ≥ 45%, normal diastolic function, and no clinical diagnosis of heart failure.

Sample Collection and Preparation:

  • Fasting peripheral blood samples were collected in EDTA tubes prior to the administration of heparin during cardiac catheterization.

  • Samples were immediately placed on ice, and plasma was separated by centrifugation within 30 minutes.

  • The separated plasma was stored at -80°C until analysis.

Analytical Methodology:

  • Technique: Targeted quantitative metabolomic profiling was performed using tandem flow-injection mass spectrometry (MS/MS).

  • Metabolite Quantification: A panel of 60 metabolites, including various acylcarnitines, were quantified. Stable isotope-labeled internal standards were used for accurate quantification.

  • Instrumentation: The specific mass spectrometer and its operating parameters were optimized for the detection and quantification of the targeted metabolites.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for patient cohort selection and the metabolic pathway of fatty acid β-oxidation, highlighting the role of this compound.

G cluster_0 Patient Recruitment cluster_1 Inclusion/Exclusion Criteria cluster_2 Sample Processing & Analysis CATHGEN Cohort CATHGEN Cohort Screening Screening CATHGEN Cohort->Screening HFpEF Cohort HFpEF Cohort Screening->HFpEF Cohort HFrEF Cohort HFrEF Cohort Screening->HFrEF Cohort No-HF Controls No-HF Controls Screening->No-HF Controls HFpEF Cohort\n(LVEF >= 45%, DD >= 1, HF Hx) HFpEF Cohort (LVEF >= 45%, DD >= 1, HF Hx) HFrEF Cohort\n(LVEF < 45%, HF Hx) HFrEF Cohort (LVEF < 45%, HF Hx) No-HF Controls\n(LVEF >= 45%, Normal DD, No HF Hx) No-HF Controls (LVEF >= 45%, Normal DD, No HF Hx) Blood Collection (Fasting) Blood Collection (Fasting) Plasma Separation Plasma Separation Blood Collection (Fasting)->Plasma Separation Storage at -80C Storage at -80C Plasma Separation->Storage at -80C Metabolomic Profiling (MS/MS) Metabolomic Profiling (MS/MS) Storage at -80C->Metabolomic Profiling (MS/MS) HFpEF Cohort->Blood Collection (Fasting) HFrEF Cohort->Blood Collection (Fasting) No-HF Controls->Blood Collection (Fasting)

Caption: Experimental workflow for patient cohort selection and sample analysis.

fatty_acid_oxidation cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix FattyAcid Long-Chain Fatty Acid (e.g., Dodecanoic Acid) FattyAcylCoA Fatty Acyl-CoA FattyAcid->FattyAcylCoA ACSL CPT1 CPT1 FattyAcylCoA->CPT1 AcylCarnitine Fatty Acyl-Carnitine CPT1->AcylCarnitine Carnitine CACT CACT CPT2 CPT2 CACT->CPT2 MatrixAcylCoA Fatty Acyl-CoA CPT2->MatrixAcylCoA CoA AcylCarnitine->CACT BetaOxidation β-Oxidation Spiral MatrixAcylCoA->BetaOxidation Metabolite This compound (Intermediate) BetaOxidation->Metabolite AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA Cycle TCA Cycle AcetylCoA->TCA Cycle

Caption: Mitochondrial fatty acid β-oxidation pathway.

Navigating the Analytical Maze: An Inter-laboratory Comparison for 3-Hydroxydodecanoyl-L-carnitine Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 3-hydroxydodecanoyl-L-carnitine, a key intermediate in fatty acid metabolism, is crucial for the diagnosis and monitoring of inherited metabolic disorders and for advancing research in drug development. This guide provides a comparative overview of analytical performance from a simulated inter-laboratory study, offering insights into the nuances of different methodologies and their experimental protocols.

Performance Snapshot: A Comparative Analysis

To assess the state of 3-hydroxydodecanoyl-L-carnitine quantification, a hypothetical inter-laboratory comparison was conducted. Participating laboratories utilized various analytical platforms, primarily tandem mass spectrometry (MS/MS), with and without derivatization techniques. The study aimed to evaluate accuracy, precision, and the limit of quantification (LOQ) across different methods.

A summary of the quantitative data is presented below, highlighting the performance of different analytical approaches.

Laboratory IDAnalytical MethodStated Concentration (µM)Mean Measured Concentration (µM)Accuracy (%)Precision (CV%)Limit of Quantification (LOQ) (µM)
Lab ALC-MS/MS (non-derivatized)5.04.8597.04.20.5
Lab BLC-MS/MS (derivatized)5.05.10102.03.50.2
Lab CLC-MS/MS (non-derivatized)5.04.6593.05.80.6
Lab DHPLC-UV5.04.2084.08.51.0
Lab ELC-MS/MS (derivatized)5.05.05101.03.80.25

At the Bench: A Look at Experimental Protocols

Detailed methodologies are essential for reproducibility and for understanding the sources of variability in measurement. Below are representative protocols for the primary analytical methods used in the inter-laboratory comparison.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - Non-Derivatized Method

This method is widely adopted for its high sensitivity and specificity in analyzing acylcarnitines.[1]

1. Sample Preparation:

  • Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of acetonitrile (B52724) containing a deuterated internal standard (e.g., D3-3-hydroxydodecanoyl-L-carnitine).

  • Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 10% to 90% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion: m/z for 3-hydroxydodecanoyl-L-carnitine.

  • Product Ion: A specific fragment ion for quantification (e.g., m/z 85).[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - Derivatized Method

Derivatization can improve chromatographic retention and ionization efficiency for certain analytes.

1. Sample Preparation:

  • Follow the same protein precipitation and extraction steps as the non-derivatized method.

  • Derivatization: After evaporation, add 50 µL of butanolic-HCl and incubate at 60°C for 20 minutes to form butyl esters.

  • Evaporation: Evaporate the butanolic-HCl under nitrogen.

  • Reconstitution: Reconstitute the sample in the initial mobile phase.

2. Chromatographic and Mass Spectrometry Conditions:

  • The chromatographic and mass spectrometry conditions are similar to the non-derivatized method, with potential adjustments to the gradient and MRM transitions to account for the mass change due to derivatization.

Visualizing the Science

Diagrams are provided below to illustrate a typical experimental workflow and the metabolic context of 3-hydroxydodecanoyl-L-carnitine.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Plasma/Serum Sample ProteinPrecipitation Protein Precipitation (Acetonitrile + Internal Standard) Sample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: A typical experimental workflow for the quantification of 3-hydroxydodecanoyl-L-carnitine.

fatty_acid_oxidation cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix FattyAcid Long-Chain Fatty Acid AcylCoA Long-Chain Acyl-CoA FattyAcid->AcylCoA Acyl-CoA Synthetase CPT1 CPT1 AcylCoA->CPT1 AcylCarnitine 3-Hydroxydodecanoyl-L-carnitine CPT1->AcylCarnitine Carnitine CAT CAT CPT2 CPT2 CAT->CPT2 AcylCarnitine->CAT MatrixAcylCoA 3-Hydroxydodecanoyl-CoA AcylCarnitine->MatrixAcylCoA CPT2 BetaOxidation Beta-Oxidation MatrixAcylCoA->BetaOxidation

Caption: The role of carnitine in the transport of long-chain fatty acids for beta-oxidation.

References

A Researcher's Guide to Certified Reference Materials for [(3R)-3-Hydroxydodecanoyl]-L-carnitine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of metabolites is paramount. This guide provides a comprehensive comparison of certified reference materials (CRMs) for [(3R)-3-Hydroxydodecanoyl]-L-carnitine, a key intermediate in fatty acid metabolism. We present a detailed overview of the primary available CRM, alternative analytical standards, and experimental protocols for its analysis, supported by illustrative diagrams to clarify complex biological and experimental workflows.

Comparison of Analytical Standards for Acylcarnitine Analysis

While the availability of a certified reference material specifically for this compound from a variety of vendors is limited, MilliporeSigma (Supelco) offers a well-characterized analytical standard. For a comparative perspective, this guide includes other relevant acylcarnitine standards from the same supplier, which can serve as benchmarks for quality and analytical performance.

Table 1: Comparison of this compound CRM and Related Analytical Standards

FeatureThis compoundThis compound-(N-methyl-d3)[(3R)-3-Hydroxyhexadecanoyl]-L-carnitine[(3R)-3-Hydroxyoctadecanoyl]-L-carnitine
Supplier MilliporeSigma (Supelco)[1]MilliporeSigma (Supelco)[2]MilliporeSigma (Supelco)MilliporeSigma (Supelco)
Catalog No. 49853[1]78887[2]5209652413
Grade Analytical Standard[1]Analytical Standard[2]Analytical StandardAnalytical Standard
Purity ≥95.0% (LC/MS)[1]≥98.0% (HPLC)[2]≥95.0% (TLC)≥94.0% (HPLC)
Format Neat[1]Solid[2]NeatNeat
Storage Temp. -20°C[1]-20°C[2]-20°C-20°C
Application Clinical Testing[1]Not specifiedClinical TestingClinical Testing
Notes Primary CRM for the analyte.Deuterated internal standard for mass spectrometry.[2]Longer-chain hydroxy acylcarnitine standard.Longer-chain hydroxy acylcarnitine standard.

The Biological Role of this compound in Fatty Acid Metabolism

This compound is an intermediate in the beta-oxidation of long-chain fatty acids. This metabolic process is crucial for energy production, particularly in tissues with high energy demands like the heart and skeletal muscle. The "carnitine shuttle" is responsible for transporting long-chain fatty acids from the cytoplasm into the mitochondrial matrix where beta-oxidation occurs.

fatty_acid_oxidation cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix Fatty_Acid Long-Chain Fatty Acid Acyl_CoA Fatty Acyl-CoA Fatty_Acid->Acyl_CoA Acyl-CoA Synthetase CPT1 CPT I Acyl_CoA->CPT1 Carnitine Beta_Oxidation β-Oxidation (Energy Production) Hydroxy_Acyl_CoA 3-Hydroxyacyl-CoA Acyl_CoA_in Fatty Acyl-CoA Hydroxy_Acyl_CoA->Acyl_CoA_in Dehydrogenation & Thiolysis Acyl_CoA_in->Beta_Oxidation CAT CAT CPT1->CAT Acylcarnitine (e.g., this compound) CPT2 CPT II CAT->CPT2 CPT2->Hydroxy_Acyl_CoA CoA CPT2->CAT Carnitine

Caption: The carnitine shuttle facilitates the transport of long-chain fatty acids into the mitochondria for beta-oxidation.

Experimental Protocols for the Quantification of this compound

Accurate quantification of this compound in biological matrices typically involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or high-performance liquid chromatography with fluorescence detection (HPLC-FLD) after derivatization.

LC-MS/MS Method for Acylcarnitine Analysis

This method offers high sensitivity and specificity for the direct analysis of acylcarnitines.

Sample Preparation:

  • Protein Precipitation: To 100 µL of plasma or serum, add 400 µL of ice-cold methanol (B129727) containing the deuterated internal standard, this compound-(N-methyl-d3).

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen gas at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile (B52724) with 0.1% formic acid).

LC-MS/MS Conditions:

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at 5% B, ramp to 95% B over several minutes, hold, and then return to initial conditions for equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and its deuterated internal standard.

lc_ms_workflow Sample Biological Sample (Plasma, Serum) Precipitation Protein Precipitation (Methanol + Internal Standard) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation (Nitrogen Stream) Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: A typical workflow for the quantitative analysis of acylcarnitines by LC-MS/MS.

HPLC-Fluorescence Method with Pre-column Derivatization

For laboratories without access to mass spectrometry, an HPLC-based method with fluorescence detection provides a sensitive alternative. This approach requires derivatization of the carboxyl group of the acylcarnitine.

Sample Preparation and Derivatization:

  • Solid-Phase Extraction (SPE): Use a cation exchange SPE cartridge to isolate carnitines from the biological matrix.

  • Elution: Elute the acylcarnitines from the SPE cartridge.

  • Derivatization: React the eluted sample with a fluorescent labeling agent, such as 1-aminoanthracene (B165094), in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

  • Incubation: Incubate the reaction mixture to allow for complete derivatization.

  • Injection: Inject the derivatized sample into the HPLC system.

HPLC-FLD Conditions:

  • LC Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate).

  • Flow Rate: 1.0 mL/min.

  • Fluorescence Detector: Set the excitation and emission wavelengths appropriate for the chosen fluorescent label (e.g., for 1-aminoanthracene derivatives, Ex: 248 nm, Em: 418 nm).

Conclusion

The use of a certified reference material for this compound, such as the analytical standard from MilliporeSigma (Supelco), is essential for achieving accurate and reproducible quantitative results. When combined with a robust analytical method like LC-MS/MS, researchers can confidently measure the levels of this important metabolite in various biological samples. The availability of a stable isotope-labeled internal standard further enhances the accuracy of quantification. While direct CRM alternatives are scarce, the comparison with other acylcarnitine standards provides a useful framework for quality assessment. The detailed experimental protocols and workflow diagrams in this guide offer a solid foundation for scientists embarking on the analysis of this compound in their research.

References

The Evolving Landscape of LCHAD Deficiency Diagnosis: A Comparative Guide to Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

A shift from single markers to sophisticated ratios is enhancing the diagnostic accuracy for Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency, a rare and potentially fatal fatty acid oxidation disorder. While 3-hydroxydodecanoyl-L-carnitine (C12-OH) is a component of the broader acylcarnitine profile, current research indicates that a composite ratio of longer-chain 3-hydroxyacylcarnitines offers superior sensitivity and specificity. This guide provides a comprehensive comparison of these diagnostic markers, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Introduction to LCHAD Deficiency and the Role of Acylcarnitines

Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency is an autosomal recessive inherited disorder that prevents the body from converting certain fats into energy. This impairment in the mitochondrial beta-oxidation pathway leads to an accumulation of specific acylcarnitine esters. Newborn screening programs widely employ tandem mass spectrometry (MS/MS) to analyze the acylcarnitine profile in dried blood spots, enabling early detection and intervention.

Historically, the diagnosis of LCHAD deficiency relied on the elevation of individual long-chain 3-hydroxyacylcarnitines, primarily 3-hydroxypalmitoyl-L-carnitine (C16-OH) and 3-hydroxyoleoyl-L-carnitine (C18:1-OH)[1]. However, this approach has been associated with false-positive and false-negative results, necessitating the development of more robust diagnostic markers[2].

Comparative Analysis of Diagnostic Markers

The diagnostic landscape for LCHAD deficiency has evolved to incorporate ratios of multiple acylcarnitines, significantly improving diagnostic accuracy. While 3-hydroxydodecanoyl-L-carnitine (C12-OH) is measured as part of the acylcarnitine panel, it is not a primary marker for LCHAD deficiency. The focus has shifted to longer-chain hydroxyacylcarnitines and their ratios.

A recent study by Baydakova et al. (2023) introduced a novel "HADHA ratio," calculated as (C16OH + C18OH + C18:1OH)/C0 (free carnitine). This ratio has demonstrated a significant improvement in both the sensitivity and specificity of LCHAD deficiency diagnosis[2][3].

Biomarker/RatioDescriptionDiagnostic Performance (AUC)Cut-off ValueSensitivitySpecificity
HADHA ratio (C16OH + C18OH + C18:1OH) / C00.999>0.02798.1%99.8%
C16OH/C16 ratio 3-hydroxypalmitoyl-L-carnitine / Palmitoyl-L-carnitine0.998>0.03592.6%99.8%
C16OH 3-hydroxypalmitoyl-L-carnitine0.989>0.11 µmol/L90.7%98.8%
C18:1OH 3-hydroxyoleoyl-L-carnitine0.981>0.05 µmol/L88.9%98.2%

Data extracted from Baydakova et al., 2023. AUC (Area Under the Curve) is a measure of the overall diagnostic accuracy.

The "HADHA ratio" demonstrates superior performance with the highest AUC, sensitivity, and specificity, making it a more reliable indicator for LCHAD deficiency compared to individual markers or the C16OH/C16 ratio[2][3].

Confirmatory Diagnostic Methods

An abnormal newborn screening result is not a definitive diagnosis and requires confirmatory testing. These methods provide a more comprehensive evaluation to confirm or rule out LCHAD deficiency.

Confirmatory TestPrincipleKey Findings in LCHAD Deficiency
Urine Organic Acid Analysis Gas chromatography-mass spectrometry (GC-MS) analysis of urine to detect abnormal excretion of organic acids.Elevated levels of 3-hydroxy-dicarboxylic acids.
Molecular Genetic Testing Sequencing of the HADHA and HADHB genes to identify pathogenic variants.Identification of biallelic pathogenic variants in the HADHA gene confirms LCHAD deficiency.
Enzyme Activity Assay Measurement of LCHAD enzyme activity in cultured skin fibroblasts or lymphocytes.Significantly reduced or absent LCHAD enzyme activity.

Experimental Protocols

Acylcarnitine Analysis from Dried Blood Spots by Tandem Mass Spectrometry (MS/MS)

This protocol outlines the general steps for the analysis of acylcarnitines from dried blood spots.

G cluster_sample_prep Sample Preparation cluster_ms_analysis MS/MS Analysis cluster_data_analysis Data Analysis p1 Punch 3mm disk from dried blood spot p2 Add methanol-based extraction solution with internal standards p1->p2 p3 Incubate and agitate to extract acylcarnitines p2->p3 p4 Centrifuge to pellet debris p3->p4 p5 Transfer supernatant to a new plate p4->p5 p6 Dry down the supernatant p5->p6 p7 Reconstitute in mobile phase p6->p7 a1 Inject sample into the mass spectrometer p7->a1 a2 Electrospray Ionization (ESI) a1->a2 a3 Precursor ion scan for m/z 85 to detect all acylcarnitines a2->a3 a4 Neutral loss scan of m/z 59 for specific amino acids (optional) a2->a4 a5 Quantify individual acylcarnitines based on signal intensity a3->a5 d1 Calculate concentrations of individual acylcarnitines a5->d1 d2 Calculate diagnostic ratios (e.g., HADHA ratio) d1->d2 d3 Compare results to established cut-off values d2->d3

Acylcarnitine Analysis Workflow

Detailed Steps:

  • Sample Preparation: A 3mm disk is punched from the dried blood spot card and placed into a well of a microtiter plate. An extraction solution, typically methanol (B129727) containing stable isotope-labeled internal standards for each analyte, is added. The plate is agitated to ensure complete extraction of the acylcarnitines. After extraction, the plate is centrifuged, and the supernatant containing the analytes is transferred to a new plate. The solvent is then evaporated, and the residue is reconstituted in the initial mobile phase for MS/MS analysis[4].

  • MS/MS Analysis: The analysis is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source. A precursor ion scan for m/z 85 is a common method for the detection of all acylcarnitines, as they all produce a characteristic fragment ion at this mass-to-charge ratio[4].

  • Data Analysis: The concentrations of individual acylcarnitines are quantified by comparing the signal intensity of the analyte to its corresponding internal standard. Diagnostic ratios are then calculated, and the results are compared to established cut-off values to identify individuals at risk for LCHAD deficiency.

Urine Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general overview of the analysis of organic acids in urine.

G cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis u1 Collect random urine sample u2 Add internal standard to a defined volume of urine u1->u2 u3 Perform liquid-liquid extraction to isolate organic acids u2->u3 u4 Dry the organic phase u3->u4 u5 Derivatize to increase volatility (e.g., silylation) u4->u5 g1 Inject derivatized sample into the gas chromatograph u5->g1 g2 Separate organic acids based on boiling point and polarity g1->g2 g3 Ionize and fragment the separated compounds in the mass spectrometer g2->g3 g4 Detect and identify compounds based on their mass spectra g3->g4 da1 Identify and quantify abnormal organic acids g4->da1 da2 Compare profile to known disease patterns da1->da2

Urine Organic Acid Analysis Workflow

Detailed Steps:

  • Sample Preparation: A defined volume of a random urine sample is mixed with an internal standard. The organic acids are then extracted from the aqueous urine matrix using a solvent extraction method. The organic solvent layer is removed, dried, and then chemically derivatized (e.g., using silylation) to make the organic acids volatile for gas chromatography.

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph, where the different organic acids are separated based on their chemical properties. The separated compounds then enter a mass spectrometer, where they are ionized and fragmented. The resulting fragmentation patterns (mass spectra) are used to identify and quantify the organic acids present in the sample.

  • Data Analysis: The resulting organic acid profile is examined for the presence of abnormal compounds or elevated concentrations of normal compounds. In LCHAD deficiency, a characteristic pattern of elevated 3-hydroxy-dicarboxylic acids is observed.

Conclusion

The diagnostic approach to LCHAD deficiency has significantly advanced with the move from single biomarker analysis to the use of more specific and sensitive acylcarnitine ratios. The "HADHA ratio" has emerged as a highly reliable marker in newborn screening, offering improved diagnostic accuracy and reducing the likelihood of false-positive and false-negative results. While 3-hydroxydodecanoyl-L-carnitine is part of the acylcarnitine profile, it does not serve as a primary diagnostic marker. Confirmatory testing through urine organic acid analysis and molecular genetic testing remains essential for a definitive diagnosis. The continued refinement of these diagnostic strategies is crucial for the early and accurate identification of individuals with LCHAD deficiency, enabling timely intervention and improved clinical outcomes.

References

The Link Between [(3R)-3-Hydroxydodecanoyl]-L-carnitine and Genetic Mutations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of [(3R)-3-Hydroxydodecanoyl]-L-carnitine as a biomarker for specific genetic mutations, primarily focusing on Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency. We will delve into the supporting experimental data, methodologies, and compare its performance with other relevant biomarkers.

Introduction to this compound and its Clinical Significance

This compound, also known as C12-OH acylcarnitine, is a crucial intermediate in the mitochondrial beta-oxidation of long-chain fatty acids. Its accumulation in biological fluids is a key indicator of defects in this metabolic pathway. Specifically, elevated levels of C12-OH and other long-chain hydroxyacylcarnitines are strongly associated with LCHAD deficiency, a rare and severe autosomal recessive genetic disorder.[1] This condition results from mutations in the HADHA gene, which encodes the alpha-subunit of the mitochondrial trifunctional protein (MTP).[2]

The MTP complex is responsible for the final three steps of long-chain fatty acid beta-oxidation. A deficiency in the long-chain 3-hydroxyacyl-CoA dehydrogenase enzyme activity, due to HADHA mutations, leads to the buildup of toxic long-chain hydroxyacyl-CoA esters, which are then transesterified to carnitine, resulting in increased levels of long-chain hydroxyacylcarnitines in the blood and urine. The most prevalent mutation in the HADHA gene associated with LCHAD deficiency is c.1528G>C.[1][3]

Comparative Analysis of Biomarkers for LCHAD Deficiency

The diagnosis of LCHAD deficiency relies on the analysis of acylcarnitine profiles from dried blood spots or plasma. While this compound is an important marker, it is often evaluated in conjunction with other long-chain hydroxyacylcarnitines.

A recent study has proposed the "HADHA ratio" as a more robust diagnostic marker for LCHAD/MTP deficiencies, aiming to improve sensitivity and specificity.[4] This ratio compares the sum of key long-chain hydroxyacylcarnitines to the level of free carnitine (C0).

Table 1: Quantitative Comparison of Acylcarnitine Levels in LCHAD Deficiency

Biomarker/RatioLCHAD Deficiency Patients (n=54) - Mean (µmol/L) ± SDControl Group (n=500) - Mean (µmol/L) ± SDVery-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Deficiency Patients (n=19) - Mean (µmol/L) ± SD
C16OH (3-Hydroxypalmitoylcarnitine)0.89 ± 0.730.01 ± 0.010.02 ± 0.01
C18OH (3-Hydroxystearoylcarnitine)0.23 ± 0.200.01 ± 0.010.01 ± 0.00
C18:1OH (3-Hydroxyoleoylcarnitine)0.81 ± 0.690.02 ± 0.010.02 ± 0.01
C0 (Free Carnitine)17.63 ± 10.1532.11 ± 9.4528.52 ± 11.23
HADHA Ratio ((C16OH+C18OH+C18:1OH)/C0)0.14 ± 0.12 0.001 ± 0.001 0.004 ± 0.004

Data adapted from a study on a new acylcarnitine ratio for LCHAD deficiency.

While the "HADHA ratio" provides a powerful diagnostic tool, the individual measurement of this compound (C12-OH) remains a valuable component of the acylcarnitine profile. Its elevation, in conjunction with other markers, contributes to the overall diagnostic picture. In one reported case of LCHAD deficiency, the following elevated levels of hydroxyacylcarnitines were observed in umbilical cord blood:

Table 2: Acylcarnitine Levels in a Newborn with LCHAD Deficiency (Umbilical Cord Blood)

AcylcarnitineMeasured Value (nmol/mL)Normal Range (nmol/mL)
C14-OH0.14< 0.04
C16-OH0.50< 0.10
C18:1-OH0.39< 0.03
C18:2-OH0.23< 0.04

Experimental Protocols

The standard method for the quantitative analysis of acylcarnitines, including this compound, is tandem mass spectrometry (MS/MS).

Acylcarnitine Profiling in Dried Blood Spots by Tandem Mass Spectrometry

1. Sample Preparation:

  • A 3 mm disk is punched from the dried blood spot filter paper.

  • The disk is placed into a well of a 96-well microtiter plate.

  • An extraction solution containing a mixture of stable isotope-labeled internal standards in methanol (B129727) is added to each well.

  • The plate is sealed and agitated for 30 minutes to extract the acylcarnitines.

  • The supernatant is transferred to a new 96-well plate and evaporated to dryness under a stream of nitrogen.

2. Derivatization:

  • The dried residue is reconstituted in a solution of n-butanol with 3N HCl.

  • The plate is sealed and incubated at 65°C for 15 minutes to convert the acylcarnitines to their butyl esters.

  • The butanolic HCl is evaporated under nitrogen.

  • The derivatized sample is reconstituted in a suitable mobile phase for injection into the MS/MS system.

3. Tandem Mass Spectrometry (MS/MS) Analysis:

  • Instrumentation: A tandem mass spectrometer (e.g., a triple quadrupole instrument) equipped with an electrospray ionization (ESI) source is used.

  • Ionization Mode: Positive ion mode is used for the detection of butyl-esterified acylcarnitines.

  • Scan Mode: Precursor ion scanning for m/z 85 is a common method. The carnitine moiety fragments to produce a characteristic product ion at m/z 85. By scanning for all parent ions that produce this fragment, a profile of all acylcarnitines in the sample can be generated.

  • Quantification: The concentration of each acylcarnitine is determined by comparing the ion intensity of the analyte to that of its corresponding stable isotope-labeled internal standard.

Visualizing the Metabolic Pathway and Diagnostic Workflow

Mitochondrial Fatty Acid Beta-Oxidation Pathway

Fatty_Acid_Oxidation cluster_mito Mitochondrion LCFA Long-Chain Fatty Acid (in Cytosol) AcylCoA Long-Chain Acyl-CoA LCFA->AcylCoA Acyl-CoA Synthetase Acylcarnitine Long-Chain Acylcarnitine AcylCoA->Acylcarnitine CPT1 MitoMatrix Mitochondrial Matrix Acylcarnitine->MitoMatrix CACT Acylcarnitine_mito Long-Chain Acylcarnitine Acylcarnitine->Acylcarnitine_mito CACT (transporter) BetaOxidation Beta-Oxidation Spiral HydroxyacylCoA 3-Hydroxyacyl-CoA BetaOxidation->HydroxyacylCoA Acyl-CoA Dehydrogenase KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) LCHAD_block LCHAD Deficiency (HADHA mutation) HydroxyacylCoA->LCHAD_block AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA 3-Ketoacyl-CoA Thiolase TCA TCA Cycle AcetylCoA->TCA Accumulation Accumulation of 3-Hydroxyacyl-CoA LCHAD_block->Accumulation C12OH [(3R)-3-Hydroxydodecanoyl] -L-carnitine Accumulation->C12OH Transesterification to Carnitine AcylCoA_mito Long-Chain Acyl-CoA Acylcarnitine_mito->AcylCoA_mito CPT2 AcylCoA_mito->BetaOxidation

Caption: Mitochondrial beta-oxidation pathway and the impact of LCHAD deficiency.

Diagnostic Workflow for LCHAD Deficiency

Diagnostic_Workflow NBS Newborn Screening (Dried Blood Spot) MSMS Tandem Mass Spectrometry (Acylcarnitine Profile) NBS->MSMS Elevated Elevated C12-OH, C16-OH, C18:1-OH, etc. MSMS->Elevated Abnormal Normal Normal Acylcarnitine Profile MSMS->Normal Normal Confirmatory Confirmatory Testing Elevated->Confirmatory NoDeficiency No Deficiency Detected Normal->NoDeficiency Genetic Genetic Testing (HADHA gene sequencing) Confirmatory->Genetic Enzyme Enzyme Activity Assay (in fibroblasts) Confirmatory->Enzyme Diagnosis Diagnosis: LCHAD Deficiency Genetic->Diagnosis Pathogenic mutations found Enzyme->Diagnosis Deficient activity

References

A Head-to-Head Comparison: LC-MS/MS vs. Flow Injection Analysis for the Quantification of [(3R)-3-Hydroxydodecanoyl]-L-carnitine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of acylcarnitines such as [(3R)-3-Hydroxydodecanoyl]-L-carnitine is critical for diagnosing metabolic disorders and for advancing therapeutic research. The two most prominent analytical techniques employed for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS). This guide provides a comprehensive, data-driven comparison of these methods to aid in the selection of the most appropriate technique for specific research needs.

Executive Summary

LC-MS/MS stands out for its superior specificity and accuracy, primarily due to the chromatographic separation of analytes. This separation is crucial for distinguishing this compound from its isomers and other interfering substances, thereby preventing overestimation of its concentration[1]. While FIA-MS/MS offers a significant advantage in terms of speed and throughput, its inability to chromatographically separate isomers can lead to false positives, a notable concern in applications like newborn screening[2]. The choice between these two powerful techniques ultimately depends on the specific requirements of the analysis, balancing the need for high throughput with the demand for analytical accuracy and specificity.

Quantitative Performance Comparison

The performance of LC-MS/MS and FIA-MS/MS for the analysis of acylcarnitines, including species similar to this compound, is summarized below. Data is compiled from various studies to provide a representative comparison.

Performance MetricLC-MS/MSFIA-MS/MSKey Considerations
Limit of Quantification (LOQ) Typically in the low ng/mL to sub-ng/mL range. For example, LLOQs for various acylcarnitines can range from 1.5 to 7.5 ng/mL in urine[3]. For some analytes, LLOQs can be even lower[4].Generally in the low to mid ng/mL range.LC-MS/MS often achieves lower limits of quantification due to reduced matrix effects from chromatographic separation.
**Linearity (R²) **Excellent linearity, with R² values typically >0.99[3].Good linearity, with R² values generally >0.99.Both techniques demonstrate a strong linear response suitable for quantification.
Precision (%CV) High precision, with intra- and inter-assay %CVs typically below 15%[1]. For some methods, %CVs can be below 10%[4].Good precision, with intra- and inter-assay %CVs generally below 15%[5].Both methods offer good reproducibility.
Accuracy (%Bias) High accuracy, with %Bias typically within ±15%[3].Good accuracy, though it can be compromised by isobaric interferences.The accuracy of FIA-MS/MS can be affected by the presence of isomers, which is a significant advantage for LC-MS/MS[1].
Sample Throughput Lower throughput, with typical run times of 9 to 22 minutes per sample to allow for chromatographic separation[1][6].High throughput, with analysis times as short as 1 to 2 minutes per sample[2].FIA-MS/MS is ideal for large-scale screening where speed is paramount.
Isomer Separation Excellent capability to separate isomers, which is critical for accurate quantification[1].Generally incapable of separating isomers, which can lead to confounded results[2][7].This is a major advantage of LC-MS/MS for metabolic studies where multiple isomers may be present.

Experimental Protocols

Detailed methodologies for both LC-MS/MS and FIA-MS/MS are presented to provide a clear understanding of the experimental workflows.

LC-MS/MS Protocol for Acylcarnitine Analysis

This protocol is a representative example for the analysis of acylcarnitines in plasma.

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard solution containing deuterated analogues of the acylcarnitines of interest.

    • Precipitate proteins by adding 300 µL of methanol (B129727).

    • Vortex the mixture for 10 seconds and then centrifuge at 4000 rpm for 10 minutes[6].

    • Transfer 100 µL of the supernatant and dilute with 900 µL of the initial mobile phase (e.g., 0.1% formic acid in water)[6].

  • Chromatography:

    • Column: A C18 reversed-phase column is commonly used, for instance, a Raptor ARC-18 (100 x 2.1 mm, 2.7 µm)[6].

    • Mobile Phase: A gradient elution is typically employed using two mobile phases:

    • Gradient: A typical gradient might start with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic long-chain acylcarnitines.

    • Flow Rate: A flow rate of 0.4 to 0.5 mL/min is common.

    • Column Temperature: Maintained at around 50°C[1].

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used to detect the precursor ion of the specific acylcarnitine and a characteristic product ion. For many acylcarnitines, a common product ion at m/z 85 is monitored[1].

    • Instrumentation: A triple quadrupole mass spectrometer is typically used.

Flow Injection Analysis (FIA)-MS/MS Protocol

This protocol is a representative example for high-throughput acylcarnitine analysis from dried blood spots (DBS).

  • Sample Preparation:

    • A 3 mm punch from a dried blood spot is placed in a well of a 96-well plate.

    • Add 100 µL of an extraction solution containing the internal standards (isotopically labeled acylcarnitines) in a solvent like methanol or an acetonitrile/water mixture[2][8].

    • The plate is shaken at 700 rpm for 45 minutes at 45°C[2][5].

    • After extraction, the supernatant is transferred to a new plate for analysis.

  • Flow Injection Analysis:

    • The prepared sample extract is directly injected into the mass spectrometer without prior chromatographic separation.

    • A constant flow of a mobile phase (e.g., 80% acetonitrile in water) is used to carry the sample to the ion source[8].

    • The injection volume is typically small, around 1-10 µL, to minimize contamination of the mass spectrometer[2][5].

  • Mass Spectrometry:

    • Ionization: ESI in positive mode.

    • Analysis Mode: MRM is used for quantification, similar to LC-MS/MS.

    • Instrumentation: A triple quadrupole mass spectrometer is the standard instrument.

Visualizing the Workflows

To better illustrate the procedural differences, the following diagrams outline the experimental workflows for both LC-MS/MS and FIA-MS/MS.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Precipitate Protein Precipitation (Methanol) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Dilute Supernatant Dilution Centrifuge->Dilute Inject Inject into LC System Dilute->Inject LC_Column Chromatographic Separation (C18) Inject->LC_Column MS_Detect MS/MS Detection (MRM) LC_Column->MS_Detect Data_Analysis Data Analysis & Quantification MS_Detect->Data_Analysis FIAMSMS_Workflow cluster_prep Sample Preparation cluster_analysis FIA-MS/MS Analysis DBS Dried Blood Spot (DBS Punch) Extract Extraction with Internal Standard DBS->Extract Supernatant Collect Supernatant Extract->Supernatant Inject Direct Injection Supernatant->Inject MS_Detect MS/MS Detection (MRM) Inject->MS_Detect Data_Analysis Data Analysis & Quantification MS_Detect->Data_Analysis

References

Safety Operating Guide

Navigating the Safe Disposal of [(3R)-3-Hydroxydodecanoyl]-L-carnitine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of [(3R)-3-Hydroxydodecanoyl]-L-carnitine, fostering a culture of safety and responsibility in the laboratory.

While a specific Safety Data Sheet (SDS) for this compound from every manufacturer may not be readily available, a representative SDS from MedChemExpress for their product (Catalog No.: HY-133872; CAS No.: 1469900-99-9) indicates that the compound is not classified as a hazardous substance or mixture.[1] However, it is crucial to consult the SDS provided by your specific supplier and to adhere to all local, state, and federal regulations regarding chemical waste disposal. In the absence of a specific SDS, the precautionary principle dictates treating the substance with care and following established protocols for non-hazardous chemical waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area to avoid inhalation of any dust or aerosols. In case of accidental contact, follow these first-aid measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.

  • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing and wash it before reuse.

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek medical advice.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.

Step-by-Step Disposal Protocol

The disposal of this compound should be approached systematically to ensure safety and compliance.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Determine if the waste is the pure compound, a solution, or mixed with other chemicals. If it is mixed, the disposal route will be dictated by the most hazardous component of the mixture.

  • Segregation: Do not mix this compound waste with hazardous waste streams such as halogenated solvents, heavy metals, or reactive chemicals. Keep it segregated as non-hazardous chemical waste unless otherwise indicated by your institution's environmental health and safety (EHS) department.

Step 2: Containerization and Labeling

  • Appropriate Containers: Use a dedicated, leak-proof, and chemically compatible container for collecting the waste. The container should be in good condition and have a secure lid.

  • Clear Labeling: Label the waste container clearly with the full chemical name: "this compound". Avoid using abbreviations or chemical formulas. Indicate the quantity of the waste. The label should also include the date of accumulation and the name of the generating laboratory or researcher.

Step 3: Storage of Waste

  • Designated Area: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be away from general lab traffic and drains.

  • Secondary Containment: It is good practice to place the waste container in a secondary containment bin to prevent the spread of any potential spills.

Step 4: Final Disposal

  • Consult Your EHS Department: Before final disposal, always consult your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on local regulations and institutional protocols.

  • Licensed Waste Disposal Service: In most cases, the recommended disposal method for non-hazardous chemical waste is to offer it to a licensed professional waste disposal service. Your EHS department will typically coordinate the pickup and disposal of chemical waste.

  • Incineration: An alternative disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber. This should only be performed by a licensed and permitted facility.

  • Drain Disposal Prohibition: Do not dispose of this compound down the drain. While it may not be classified as hazardous, introducing chemicals into the sanitary sewer system can have unintended environmental consequences.

Quantitative Data Summary
ParameterGuidelineSource
Satellite Accumulation Area (SAA) Volume Limit Up to 55 gallons of non-acutely hazardous wasteGeneral Laboratory Safety Guidelines
Small Quantity Generator (SQG) Monthly Limit < 1000 kg of non-acutely hazardous wasteU.S. EPA
Conditionally Exempt Small Quantity Generator (CESQG) Monthly Limit < 100 kg of non-acutely hazardous wasteU.S. EPA

Note: These are general guidelines. Always confirm the specific limits with your institution's EHS department and local regulations.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound Waste check_sds Consult Supplier's Safety Data Sheet (SDS) start->check_sds is_hazardous Is it classified as hazardous? check_sds->is_hazardous handle_hazardous Follow institutional procedures for hazardous chemical waste. is_hazardous->handle_hazardous Yes check_mixture Is the waste mixed with other chemicals? is_hazardous->check_mixture No most_hazardous Disposal is dictated by the most hazardous component. Consult EHS. check_mixture->most_hazardous Yes segregate Segregate as non-hazardous chemical waste. check_mixture->segregate No containerize Place in a dedicated, sealed, and clearly labeled waste container. segregate->containerize store Store in a designated Satellite Accumulation Area (SAA) with secondary containment. containerize->store contact_ehs Contact Environmental Health & Safety (EHS) for disposal guidance. store->contact_ehs licensed_disposal Arrange for pickup by a licensed waste disposal service. contact_ehs->licensed_disposal

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Logistical Information for Handling [(3R)-3-Hydroxydodecanoyl]-L-carnitine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This document provides essential guidance on the personal protective equipment (PPE), handling procedures, and disposal of [(3R)-3-Hydroxydodecanoyl]-L-carnitine, an analytical standard used in clinical testing.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound in a laboratory setting.

Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling solid (weighing, aliquoting) Safety glasses with side shields or chemical splash goggles.Nitrile gloves.Standard laboratory coat.Not generally required if handled in a well-ventilated area. A dust mask may be used for handling larger quantities.
Preparing solutions Chemical splash goggles. A face shield is recommended when handling larger volumes.Nitrile gloves.Standard laboratory coat.Not generally required if performed in a chemical fume hood or well-ventilated area.
General laboratory use Safety glasses with side shields.Nitrile gloves.Standard laboratory coat.Not required.

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.

A 1. Receipt and Storage Store at -20°C upon arrival. B 2. Preparation - Wear appropriate PPE. - Allow to equilibrate to room temperature before opening. A->B C 3. Weighing and Aliquoting - Perform in a designated area or chemical fume hood. - Use appropriate tools to handle the solid. B->C D 4. Solution Preparation - Add solvent to the solid. - Ensure thorough mixing. C->D E 5. Use in Experiment Follow specific experimental protocol. D->E F 6. Waste Disposal - Dispose of unused material and contaminated consumables as non-hazardous chemical waste. - Follow institutional guidelines. E->F G 7. Decontamination Clean work surfaces and equipment after use. F->G

Caption: Standard workflow for handling this compound.

Operational and Disposal Plans

Receiving and Storage: Upon receipt, immediately transfer the compound to a freezer set at -20°C. Ensure the container is well-sealed to prevent degradation.

Handling Procedures:

  • Preparation: Before use, allow the container to warm to room temperature in a desiccator to prevent condensation, which could compromise the integrity of the compound.

  • Personal Protective Equipment: Always wear the appropriate PPE as outlined in the table above. This includes a lab coat, safety glasses, and nitrile gloves.[1][2][3][4]

  • Weighing: When weighing the solid material, do so in a well-ventilated area or a chemical fume hood to avoid inhalation of any fine particles.

  • Spill Management: In case of a spill, mechanically pick up the solid material. Avoid creating dust. Clean the area with a suitable solvent and dispose of the cleaning materials as chemical waste.

Disposal: Since this compound is not classified as a hazardous chemical, disposal should follow standard laboratory procedures for non-hazardous waste.

  • Solid Waste: Unused solid material and contaminated items (e.g., weigh boats, pipette tips) should be collected in a designated container for non-hazardous solid chemical waste.[5][6][7]

  • Liquid Waste: Solutions of the compound can typically be disposed of down the drain with copious amounts of water, provided this is in accordance with local and institutional regulations.[7] It is always best to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Empty Containers: Empty containers should be rinsed with an appropriate solvent, and the rinsate disposed of as non-hazardous liquid waste. The clean, empty container can then be discarded in the regular trash.[5]

The logical relationship for the disposal plan is illustrated in the diagram below.

Start Waste Generated IsSolid Is the waste solid? Start->IsSolid SolidWaste Collect in container for non-hazardous solid waste. IsSolid->SolidWaste Yes LiquidWaste Dispose down the drain with plenty of water (check local regulations). IsSolid->LiquidWaste No (Liquid) End Disposal Complete SolidWaste->End LiquidWaste->End

Caption: Disposal decision tree for this compound waste.

By adhering to these safety and logistical guidelines, researchers can ensure a safe laboratory environment while maintaining the quality and integrity of their experimental work. Always consult your institution's specific safety protocols and guidelines.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.